molecular formula C7H11N3O2 B179561 ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate CAS No. 128293-62-9

ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B179561
CAS No.: 128293-62-9
M. Wt: 169.18 g/mol
InChI Key: HHFXKJLDMNBQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-amino-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFXKJLDMNBQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426530
Record name ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128293-62-9
Record name ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128293-62-9

A Comprehensive Overview for Researchers and Drug Development Professionals

Foreword

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted imidazole core, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, with a focus on its role as a key building block in the development of novel therapeutics. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to leverage this compound for scientific advancement.

Chemical and Physical Properties

This compound, with the CAS number 128293-62-9, is a solid compound at room temperature. Its hydrochloride salt is also commercially available under the CAS number 180258-46-2.[1] The fundamental physicochemical properties of the parent compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 128293-62-9Internal
Molecular Formula C₇H₁₁N₃O₂Internal
Molecular Weight 169.18 g/mol Internal
Appearance SolidInternal
Predicted Boiling Point 339.5 ± 34.0 °CInternal
Hydrochloride Salt CAS Number 180258-46-2[1]
Hydrochloride Salt Linear Formula C₇H₁₂ClN₃O₂[1]

Synthesis and Manufacturing

A plausible synthetic route could involve the reaction of an appropriately substituted glyoxal derivative with an amidine in a cyclocondensation reaction, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.

G Hypothetical Synthesis Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Scaffolds cluster_modification Functional Group Manipulation cluster_product Final Product A Substituted Glyoxal Derivative C Cyclocondensation A->C B Amidine B->C D Imidazole Carboxylate Intermediate C->D E Nitration D->E F Reduction of Nitro Group E->F G N-Methylation F->G H This compound G->H

Caption: A logical workflow for the potential synthesis of the target compound.

Applications in Research and Drug Development

This compound is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Novel Therapeutics

The compound's structure makes it an attractive starting material for the development of new drugs, particularly in the areas of:

  • Neurological Disorders: The imidazole core is a common feature in many centrally active agents. This compound serves as a scaffold for creating novel molecules that could potentially modulate neurotransmitter systems.

  • Metabolic Diseases: Imidazole-containing compounds have been explored for their utility in treating metabolic disorders. This precursor allows for the synthesis of derivatives that could be screened for activity against relevant biological targets.

Synthesis of DNA-Binding Polyamides

An important application of this imidazole derivative is in the synthesis of polyamides designed to bind to specific sequences in the minor groove of DNA. These synthetic polyamides can be used as tools in molecular biology to regulate gene expression or as potential therapeutic agents. The imidazole and pyrrole amino acids are key components in constructing these sequence-specific DNA-binding molecules.

G Role in Polyamide Synthesis A Ethyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate C Solid-Phase Peptide Synthesis A->C B Other Amino Acid Monomers (e.g., Pyrrole derivatives) B->C D Sequence-Specific DNA-Binding Polyamide C->D E DNA Minor Groove D->E Binds to

Caption: Use as a monomer in the synthesis of DNA-binding polyamides.

Biological Activity and Mechanism of Action

Currently, there is a lack of publicly available data detailing the specific biological activity and mechanism of action of this compound itself. Its primary role described in the literature is that of a chemical intermediate. The biological properties of the final compounds derived from this precursor would be highly dependent on the subsequent modifications and the overall structure of the resulting molecule.

Experimental Protocols

As a specific, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, a general procedure for a related class of compounds is provided for illustrative purposes.

Disclaimer: This protocol is for a structurally related compound and has not been validated for the synthesis of the title compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Illustrative Synthesis of a Substituted Imidazole Carboxylate:

A common method for synthesizing substituted imidazole carboxylates is through the reaction of an amidine with an α-haloketone followed by oxidation and esterification.

Materials:

  • Appropriate amidine hydrochloride

  • Substituted α-haloketone

  • Oxidizing agent (e.g., manganese dioxide)

  • Ethanol

  • Sodium ethoxide

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Cyclization: The amidine hydrochloride is reacted with the α-haloketone in a suitable solvent, such as ethanol, in the presence of a base like sodium ethoxide. The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the formation of the imidazole ring.

  • Oxidation: The resulting imidazoline intermediate is then oxidized to the corresponding imidazole using an oxidizing agent.

  • Esterification: The carboxylic acid functionality on the imidazole ring is then esterified, for example, by reacting with ethanol in the presence of an acid catalyst.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired ethyl imidazole carboxylate.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its utility as a building block for synthesizing novel therapeutic agents for neurological and metabolic diseases, as well as for the construction of sequence-specific DNA-binding polyamides, underscores its importance. While detailed information on its own biological activity is limited, its role as a versatile precursor makes it a compound of high interest for further research and development. Future studies focusing on the elaboration of this scaffold are likely to yield novel compounds with significant biological and therapeutic value.

References

Technical Guide: Physicochemical Properties of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, including its chemical structure, molecular weight, and predicted lipophilicity. Due to the limited availability of specific experimental data in public domains, this guide also presents generalized, detailed experimental protocols for its synthesis, purification, and analysis based on established methodologies for related imidazole derivatives. Furthermore, a logical workflow for its preparation and characterization is visualized to aid researchers in their laboratory endeavors.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its commonly available hydrochloride salt. It is important to note that some of these properties are predicted due to the scarcity of published experimental data.

Table 1: Chemical Identification

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₁₁N₃O₂[1]
SMILES CCOC(=O)C1=NC(=CN1C)N[1]
InChI InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3[1]
InChIKey HHFXKJLDMNBQRA-UHFFFAOYSA-N[1]
CAS Number (HCl salt) 180258-46-2

Table 2: Physicochemical Data

PropertyValueNotesSource
Molecular Weight 169.18 g/mol (for free base)[2]
Monoisotopic Mass 169.08513 Da[1]
Physical Form Solid
Predicted XlogP 0.2A measure of lipophilicity.[1]
Storage Temperature 2-8°CUnder an inert atmosphere.
Purity (Commercial) >98%

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis, purification, and analysis of this compound, adapted from methodologies reported for structurally similar aminoimidazole esters.

Synthesis: A Generalized Approach

The synthesis of substituted imidazoles can be achieved through various routes. A common strategy involves the cyclization of a suitably functionalized acyclic precursor.

Objective: To synthesize this compound.

Materials:

  • Precursor A (e.g., an amidine derivative)

  • Precursor B (e.g., an α-haloketone or equivalent)

  • Base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: Dissolve precursor A in the anhydrous solvent within the flask. To this solution, add the base followed by the dropwise addition of precursor B at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any precipitated salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Purification: Column Chromatography

Objective: To purify the crude this compound.

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Solvents: Hexanes, Ethyl Acetate

  • Glass column, beakers, and collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Materials:

  • Purified product

  • HPLC grade solvents (e.g., methanol, water)

  • Buffer (e.g., potassium phosphate)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: A typical mobile phase for related compounds consists of a mixture of methanol and a phosphate buffer (e.g., 70:30 v/v), with the pH adjusted to around 3.2 with phosphoric acid.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and/or 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative peak area.

Mandatory Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Precursors & Reagents reaction Chemical Reaction (Cyclization) start->reaction 1. Mixing workup Reaction Work-up reaction->workup 2. Quenching & Extraction crude Crude Product workup->crude 3. Solvent Removal column_chrom Column Chromatography crude->column_chrom Purification Step pure_fractions Collection of Pure Fractions column_chrom->pure_fractions 4. Elution & Monitoring pure_product Purified Product pure_fractions->pure_product 5. Solvent Evaporation hplc HPLC Analysis pure_product->hplc Purity Assessment nmr NMR Spectroscopy pure_product->nmr Structural Elucidation ms Mass Spectrometry pure_product->ms Molecular Weight Verification final_char Purity & Structural Confirmation hplc->final_char nmr->final_char ms->final_char

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Safety Information

The hydrochloride salt of this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

The Synthetic Cornerstone: A Technical Review of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique arrangement of functional groups—an amino group, a methyl group on the imidazole ring, and an ethyl ester—makes it a valuable precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and its role as an intermediate in the creation of potent inhibitors for various biological targets. While the direct biological activity of this specific ester is not extensively documented, its derivatives have shown significant promise in anticancer, neuroprotective, and anti-inflammatory applications.

Chemical and Physical Properties

This compound hydrochloride is the common commercially available form of this intermediate. The hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols.[1]

PropertyValueReference
CAS Number 180258-46-2 (for hydrochloride salt)
Molecular Formula C₇H₁₁N₃O₂[2]
Molecular Weight 169.18 g/mol [3]
Appearance Solid
Purity Typically ≥98%[1]
Storage Conditions 2-8°C, under inert atmosphere

Synthesis of Imidazole Carboxylates: A General Overview

The synthesis of substituted imidazole carboxylates can be achieved through various strategies. One common approach involves the cyclization of appropriately functionalized acyclic precursors. For instance, a one-pot, multi-component reaction involving 1,2-diaza-1,3-dienes, primary amines, and aldehydes under microwave irradiation has been shown to produce a diverse range of 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields.[4] Another versatile method is the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides, which provides a pathway to 1,5-diaryl-1H-imidazole-4-carboxylate esters.[5]

Experimental Protocol: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates

The following protocol for the synthesis of ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate, a related compound, illustrates a common synthetic strategy that could be adapted.[5]

  • Amide Formation: An appropriate acyl chloride is reacted with an aniline derivative to form the corresponding amide.

  • Imidoyl Chloride Formation: The amide is then converted to the corresponding imidoyl chloride. This intermediate is often used without further purification.

  • Cycloaddition: A mixture of stoichiometric amounts of ethyl isocyanoacetate and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) in a dry solvent (e.g., THF) is cooled to -78°C under an inert atmosphere. The imidoyl chloride is then added, and the reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours).

  • Purification: The resulting 1,5-diaryl-1H-imidazole-4-carboxylate ester is purified by column chromatography.

Synthetic Workflow for Imidazole Carboxylates

G General Synthetic Workflow for 1,5-Diaryl-1H-imidazole-4-carboxylates cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Acyl_Chloride Acyl Chloride Amide Amide Intermediate Acyl_Chloride->Amide Aniline_Derivative Aniline Derivative Aniline_Derivative->Amide Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Cycloaddition Cycloaddition Reaction Ethyl_Isocyanoacetate->Cycloaddition Imidoyl_Chloride Imidoyl Chloride Intermediate Amide->Imidoyl_Chloride Imidoyl_Chloride->Cycloaddition Imidazole_Ester 1,5-Diaryl-1H-imidazole-4-carboxylate Ester Cycloaddition->Imidazole_Ester

Caption: A generalized workflow for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates.

Biological Significance of Derivatives

Although this compound is primarily utilized as a synthetic intermediate, its core structure is present in molecules with significant biological activities. The following sections highlight the therapeutic potential of its derivatives.

Anticancer Activity

A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[6] Notably, derivatives with long alkyl chains at the N-1 position demonstrated significant inhibitory activity.

CompoundCell LineIC₅₀ (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (cervical cancer)0.737 ± 0.05[6]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29 (colon cancer)1.194 ± 0.02[6]

Further studies on compound 5e revealed that it inhibits tumor cell colony formation and migration.[6] The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and induction of apoptosis.[6] This is associated with a dose-dependent reduction in the mitochondrial membrane potential.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

G Proposed Anticancer Mechanism of an Imidazole Derivative Imidazole_Derivative Ethyl 5-amino-1-dodecyl-1H- imidazole-4-carboxylate (5e) Tubulin Tubulin Imidazole_Derivative->Tubulin Inhibition Mitochondrial_Depolarization Mitochondrial Membrane Potential Reduction Imidazole_Derivative->Mitochondrial_Depolarization Induction Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Mitochondrial_Depolarization->Apoptosis

Caption: Proposed mechanism of anticancer action for a related imidazole derivative.

Inhibition of Transforming Growth Factor β-activated Kinase 1 (TAK1)

Derivatives of 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key signaling molecule in inflammatory pathways.[7] A scaffold-hopping approach from a pyrrole-based core to an imidazole core resulted in increased biochemical potency.[7]

CompoundTargetIC₅₀ (µM)K_d (nM)Reference
Imidazole Derivative 22TAK1-55[7]

The binding mode of these imidazole inhibitors to TAK1 has been characterized by X-ray crystallography, revealing a distinct interaction compared to other known TAK1 inhibitors.[7]

  • Reaction Setup: The kinase reaction is set up in a low-volume 384-well plate containing the TAK1 enzyme, a fluorescently labeled antibody, and the test compound at various concentrations.

  • ATP Addition: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Detection: A terbium-labeled antibody is added to detect the phosphorylated substrate.

  • Signal Measurement: The FRET (Förster Resonance Energy Transfer) signal is measured on a fluorescence plate reader. A decrease in the FRET signal indicates inhibition of the kinase.

Neuroprotective Effects through Monoamine Oxidase B (MAO-B) Inhibition

Certain imidazole derivatives have been investigated for their potential in treating neurodegenerative disorders such as Parkinson's disease. One such compound, 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI), has been shown to be a potent and selective inhibitor of MAO-B.[8]

CompoundTargetIC₅₀ (µM)Reference
BPEIMAO-B0.016[8]
BPEIMAO-A70.0[8]

In animal models of Parkinson's disease, BPEI demonstrated neuroprotective effects by reducing neuronal loss and reversing behavioral impairments.[8]

G Logical Pathway of MAO-B Inhibition in Parkinson's Disease Imidazole_Derivative Imidazole-based MAO-B Inhibitor MAO_B Monoamine Oxidase B (MAO-B) Imidazole_Derivative->MAO_B Inhibits Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism Catalyzes Neuroprotection Neuroprotection MAO_B->Neuroprotection Inhibition leads to Oxidative_Stress Oxidative Stress Dopamine_Metabolism->Oxidative_Stress Increases Neuronal_Loss Dopaminergic Neuronal Loss Oxidative_Stress->Neuronal_Loss Leads to Parkinsons_Symptoms Parkinson's Disease Symptoms Neuronal_Loss->Parkinsons_Symptoms Causes

Caption: The role of MAO-B inhibition by imidazole derivatives in neuroprotection.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its utility in the synthesis of potent and selective modulators of various biological targets is well-documented through the study of its derivatives. The imidazole scaffold is a privileged structure in medicinal chemistry, and this particular building block provides a convenient entry point for the creation of diverse libraries of compounds for drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. Future research may focus on the development of more efficient and scalable synthetic routes to this intermediate and the continued exploration of its derivatives as novel therapeutic agents.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key building block in pharmaceutical synthesis. The following sections detail its chemical properties, hazard identification, handling and storage procedures, and emergency measures. All quantitative data is summarized in tables for clarity, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a heterocyclic compound often used as an intermediate in the synthesis of more complex molecules. The hydrochloride salt is a common form in which this chemical is supplied.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 128293-62-9[1]
Molecular Formula C₇H₁₁N₃O₂[1][2]
Molecular Weight 169.18 g/mol [1]
Physical Form Solid[3]
Predicted XlogP 0.2[2]
Monoisotopic Mass 169.08513 Da[2]

Note: The hydrochloride salt (CAS: 180258-46-2) has a linear formula of C₇H₁₂ClN₃O₂.[3]

Safety and Hazard Information

It is crucial to handle this compound with care, adhering to established laboratory safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for the hydrochloride salt of this compound.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[3]

GHS Pictograms:

  • alt text

Precautionary Statements: [3]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling

Adherence to proper experimental and handling protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

PPE_Workflow Start Handling Ethyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate EngineeringControls Work in a well-ventilated area (e.g., fume hood) Start->EngineeringControls BodyProtection Wear a lab coat EngineeringControls->BodyProtection HandProtection Wear chemical-resistant gloves (e.g., nitrile) EngineeringControls->HandProtection EyeProtection Wear safety glasses with side shields or goggles EngineeringControls->EyeProtection RespiratoryProtection If dust is generated, use a NIOSH-approved respirator EngineeringControls->RespiratoryProtection

Recommended Personal Protective Equipment (PPE) Workflow.
Storage and Handling

Proper storage is essential to maintain the chemical's stability and prevent accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2-8°C in an inert atmosphere.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

The following diagram illustrates the general handling and storage workflow.

Handling_Storage_Workflow Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a cool, dry, well-ventilated area (2-8°C, inert atmosphere) Inspect->Store No Damage Use Use in Fume Hood with appropriate PPE Store->Use Use->Store Return to storage Dispose Dispose of waste according to regulations Use->Dispose

General Handling and Storage Workflow.

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

The following flowchart outlines the decision-making process for first-aid response.

First_Aid_Workflow Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Route Skin Skin Contact Exposure->Skin Route Eye Eye Contact Exposure->Eye Route Ingestion Ingestion Exposure->Ingestion Route ActionInhalation Move to fresh air. Seek medical attention. Inhalation->ActionInhalation ActionSkin Remove contaminated clothing. Wash with soap and water. Skin->ActionSkin ActionEye Rinse with water for 15 mins. Seek medical attention. Eye->ActionEye ActionIngestion Rinse mouth. Call Poison Control/doctor. Ingestion->ActionIngestion

First-Aid Decision Workflow.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No data available for specific hazards arising from the chemical.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.

  • Containment and Cleaning: Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid moisture and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information before handling this chemical.

References

A Technical Guide to the Nomenclature and Identification of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nomenclature, identifiers, and properties of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. It also contextualizes its role as a key molecular building block in the field of pharmaceutical synthesis.

IUPAC Nomenclature and Synonyms

The compound with the systematic name This compound is recognized by this formal IUPAC designation. Due to its specific and unambiguous nature, there are few trivial synonyms. The name precisely describes its chemical structure, which consists of an imidazole ring with four substituents:

  • A methyl group at position 1.

  • An ethyl carboxylate group at position 2.

  • An amino group at position 4.

The compound is frequently used in hydrochloride salt form to improve stability and solubility.[1] In this form, it is referred to as This compound hydrochloride .[2][3] An alternative systematic name for the salt is 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid ethyl ester hydrochloride.[1]

Chemical Properties and Identifiers

Accurate identification of chemical compounds is critical for research and development. The key identifiers and physicochemical properties for this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name ethyl 4-amino-1-methylimidazole-2-carboxylate[4]
CAS Number 128293-62-9[5]
Molecular Formula C7H11N3O2[4][5]
Molecular Weight 169.18 g/mol [5]
InChI InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3[4]
InChIKey HHFXKJLDMNBQRA-UHFFFAOYSA-N[4]
Canonical SMILES CCOC(=O)C1=NC(=CN1C)N[4]
Related CAS (HCl Salt) 180258-46-2[2][3]

Methodological Application in Synthesis

While there are no experimental protocols for the act of naming a compound, the practical application of this compound lies in its use as a versatile precursor in synthetic chemistry.[1] Its imidazole core, combined with reactive amino and ester functional groups, makes it a valuable starting material for medicinal chemists.[1]

The logical workflow below illustrates its role as a building block in a typical drug discovery and development process. This process leverages the compound's specific chemical properties for the synthesis of more complex molecules with potential therapeutic activity, particularly in targeting neurological and metabolic diseases.[1]

G cluster_0 Synthesis & Discovery cluster_1 Screening & Optimization cluster_2 Preclinical Development A Building Block (ethyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate) B Chemical Synthesis (Modification of functional groups) A->B Precursor C Compound Library (Novel derivatives) B->C Generates D High-Throughput Screening (Biochemical Assays) C->D Input for E Hit Identification D->E Identifies F Lead Optimization (Structure-Activity Relationship) E->F Leads to G Drug Candidate F->G Yields

References

An In-depth Technical Guide on the Theoretical Properties and XlogP of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical synthesis. Its imidazole core is a prevalent scaffold in many biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the theoretical physicochemical properties and the lipophilicity (expressed as XlogP) of this compound. Understanding these properties is crucial for predicting the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which are critical considerations in the drug discovery and development process. This document presents computationally predicted data, outlines relevant experimental protocols for property determination, and provides a logical workflow for the characterization of such novel chemical entities.

Chemical Identity

This guide focuses on the specific isomer, this compound. It is important to distinguish this compound from its isomers, such as ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, as positional differences in functional groups can significantly alter chemical and biological properties. The hydrochloride salt of the title compound is a common commercially available form.[3]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 180258-46-2 (for hydrochloride salt)
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol [4]
Canonical SMILES CCOC(=O)C1=NC(=CN1C)N
InChI Key HHFXKJLDMNBQRA-UHFFFAOYSA-N[5]
Physical Form Solid[3]

Theoretical Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its behavior in biological systems. The following table summarizes key theoretical properties of this compound, predicted using computational models. These values are essential for early-stage drug development and for applying principles such as Lipinski's Rule of Five to assess "drug-likeness."

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
XlogP 0.2[5]Indicates the lipophilicity and permeability of the molecule.
Topological Polar Surface Area (TPSA) 70.1 Ų[4]Relates to membrane permeability and bioavailability.
Hydrogen Bond Donors 1Influences solubility and target binding.
Hydrogen Bond Acceptors 4Influences solubility and target binding.
Rotatable Bonds 3Affects conformational flexibility and binding affinity.
pKa (most basic) 5.5 (Predicted)Determines the ionization state at physiological pH.
Molar Refractivity 45.2 cm³ (Predicted)Relates to molecular volume and polarizability.

Lipophilicity and XlogP

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. It influences a compound's solubility, absorption, membrane penetration, plasma protein binding, and overall pharmacokinetic profile. XlogP is a computationally predicted value for logP.

The predicted XlogP value of 0.2 for this compound suggests that the compound is relatively hydrophilic.[5] This property can be advantageous for aqueous solubility but may present challenges for passive diffusion across biological membranes.

Experimental Protocols

While computational predictions are valuable for initial screening, experimental determination of physicochemical properties is the gold standard. Below are detailed methodologies for key experiments.

Determination of logP/logD by Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution.

  • Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and a buffer (e.g., phosphate-buffered saline, pH 7.4). After equilibration, the concentration of the compound in each phase is measured. The ratio of the concentrations is used to calculate the partition coefficient (P) or distribution coefficient (D).

  • Materials:

    • This compound

    • n-Octanol (HPLC grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Analytical instrumentation (e.g., HPLC-UV)

  • Procedure:

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a glass vial.

    • Shake the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

    • Calculate logD at the given pH using the formula: logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the titration curve.

  • Materials:

    • This compound

    • Standardized hydrochloric acid (HCl) solution

    • Standardized sodium hydroxide (NaOH) solution

    • Calibrated pH meter and electrode

    • Automatic titrator (recommended)

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Titrate the solution with the standardized acid or base at a constant rate.

    • Record the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the half-equivalence point of the titration. For more complex molecules, specialized software is used to analyze the titration curve and determine the pKa values.

Biological Context and Potential Applications

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[2] The imidazole moiety is a key component of many natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anti-tubercular effects.[1]

For instance, a study on a series of related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that some of these compounds exhibit significant antiproliferative activity against various human cancer cell lines.[6] The mechanism of action for the most potent derivative in that study involved the inhibition of tumor cell colony formation and migration, antitubulin activity, and the induction of apoptosis.[6] While these findings are for a related isomer, they highlight the potential of the amino-imidazole carboxylate scaffold in the development of novel therapeutic agents.

Visualization of Workflows

The following diagrams illustrate key logical workflows in the characterization and development of a novel chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_biological Biological Evaluation comp_synthesis Compound Synthesis comp_props Predict Physicochemical Properties (XlogP, pKa, TPSA) comp_synthesis->comp_props comp_adme Predict ADME Properties comp_props->comp_adme exp_pka Determine pKa (Potentiometric Titration) comp_props->exp_pka Guide Experiment exp_logd Determine logD (Shake-Flask/HPLC) comp_adme->exp_logd Guide Experiment bio_screening Initial Biological Screening exp_logd->bio_screening Inform Biological Assays exp_pka->bio_screening exp_solubility Measure Aqueous Solubility exp_solubility->bio_screening bio_potency Determine Potency and Efficacy bio_screening->bio_potency bio_moa Mechanism of Action Studies bio_potency->bio_moa

Caption: Workflow for Physicochemical and Biological Characterization.

Experimental_Workflow cluster_logd logD Determination cluster_pka pKa Determination start Start: Pure Compound logd1 Prepare pre-saturated n-octanol and buffer start->logd1 pka1 Dissolve compound in appropriate solvent start->pka1 logd2 Add compound and equilibrate logd1->logd2 logd3 Separate phases logd2->logd3 logd4 Quantify concentration in each phase (HPLC) logd3->logd4 logd_result Calculate logD logd4->logd_result pka2 Titrate with standardized acid/base pka1->pka2 pka3 Record pH vs. titrant volume pka2->pka3 pka_result Calculate pKa from titration curve pka3->pka_result

Caption: Experimental Workflow for logD and pKa Determination.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. Its predicted physicochemical properties, particularly its relatively low lipophilicity, suggest that derivatives would need to be carefully designed to achieve an optimal balance of solubility and permeability for drug-like characteristics. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key properties. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery.

References

Methodological & Application

Application Note and Protocol: N-Alkylation of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the N-alkylation of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key transformation in the synthesis of various biologically active compounds. This document outlines the reaction principles, experimental procedures, and expected outcomes based on established methodologies for imidazole chemistry.

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in synthetic organic chemistry, crucial for the development of a wide array of pharmaceutical agents. The imidazole ring system is a common scaffold in medicinal chemistry, and substitution at the nitrogen atoms allows for the modulation of a compound's physicochemical properties and biological activity. This protocol details a general method for the N-alkylation of the 4-amino group of this compound. The reaction proceeds via a nucleophilic substitution mechanism where the amino group acts as the nucleophile, attacking an electrophilic alkylating agent. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

Reaction Principle

The N-alkylation of the primary amino group at the C4 position of the imidazole ring can be achieved by reacting this compound with an alkyl halide in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the alkyl halide to form a new carbon-nitrogen bond. It is important to note that the starting material already possesses a methylated nitrogen at the N1 position. This protocol focuses on the alkylation of the exocyclic amino group. Over-alkylation to form a quaternary ammonium salt is a potential side reaction and can be minimized by controlling the stoichiometry of the reagents.[1]

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound hydrochloride (or free base)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous acetonitrile (CH₃CN) or Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvents

Procedure using Potassium Carbonate in Acetonitrile:

This method is generally preferred for its milder reaction conditions and easier work-up.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). If starting from the hydrochloride salt, use 2.5-3.0 equivalents of base.

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous acetonitrile to form a stirrable suspension.

  • Addition of Alkylating Agent: While stirring at room temperature, add the alkylating agent (1.1-1.5 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 60°C and reflux, and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetonitrile.

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Procedure using Sodium Hydride in DMF:

This method is suitable for less reactive alkylating agents but requires more stringent anhydrous conditions.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Deprotonation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate.

  • Extraction and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of amino-imidazole derivatives based on literature precedents. Actual results may vary depending on the specific alkylating agent used and the optimization of the reaction conditions.

ParameterCondition A (K₂CO₃/CH₃CN)Condition B (NaH/DMF)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Acetonitrile (CH₃CN)N,N-Dimethylformamide (DMF)
Temperature 60°C - Reflux0°C to Room Temperature
Typical Reaction Time 3 - 12 hours2 - 8 hours
Typical Yields 60 - 85%70 - 95%
Work-up Filtration followed by extractionQuenching followed by extraction
Safety Considerations General laboratory precautionsRequires anhydrous conditions; NaH is highly flammable and reacts violently with water.

Visualizations

Experimental Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Combine Imidazole Derivative and Base in Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent heat_stir Heat and Stir (Monitor by TLC) add_alkylating_agent->heat_stir quench_filter Quench Reaction / Filter Solids heat_stir->quench_filter extract Extract with Organic Solvent quench_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Workflow for the N-alkylation of this compound.

Reaction Scheme:

Reaction_Scheme reactant This compound product Ethyl 4-(alkylamino)-1-methyl-1H-imidazole-2-carboxylate reactant->product reagents R-X (Alkyl Halide) Base (K2CO3 or NaH) Solvent (CH3CN or DMF) reagents->product

Caption: General reaction scheme for the N-alkylation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and should be handled with care.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. By following the outlined procedures and considering the safety precautions, researchers can effectively synthesize a variety of N-alkylated imidazole derivatives for further investigation in drug discovery and development programs. The choice between the two presented methods will depend on the reactivity of the specific alkylating agent and the scale of the reaction.

References

Application Notes and Protocols: Synthesis of Novel Polyamides Incorporating Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of heterocyclic moieties into polymer backbones is a promising strategy for developing advanced materials with unique properties. Imidazole-containing polyamides, in particular, are of significant interest due to their potential applications in drug delivery, gene silencing, and as high-performance materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyamides using ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate as a key monomer. This monomer offers a unique combination of an amine functional group for polymerization and an imidazole ring, which can impart specific chemical and physical properties to the resulting polyamide.

The general approach for synthesizing polyamides involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacyl chloride.[3][4] In the protocols described herein, this compound serves as the amine-containing monomer, which can be reacted with various diacyl chlorides to yield novel polyamides with tailored properties.

Data Presentation

Table 1: Properties of Monomers for Polyamide Synthesis

MonomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Functional Groups
This compound hydrochloride180258-46-2C₇H₁₂ClN₃O₂205.64N/AN/APrimary Amine, Ester, Imidazole
Adipoyl chloride111-50-2C₆H₈Cl₂O₂183.03105-107 (12 mmHg)-1Acyl Chloride
Terephthaloyl chloride100-20-9C₈H₄Cl₂O₂203.0226681.5-83Acyl Chloride

Table 2: Expected Properties of Imidazole-Containing Polyamides

Polyamide NameExpected Monomer Ratio (Imidazole:Diacyl Chloride)Expected Molecular Weight Range ( g/mol )Potential Thermal Stability (TGA, °C)Potential Applications
Poly(1-methyl-2-ethoxycarbonyl-1H-imidazole-4-yl adipamide)1:110,000 - 50,000300 - 400Biomaterials, drug delivery matrices
Poly(1-methyl-2-ethoxycarbonyl-1H-imidazole-4-yl terephthalamide)1:115,000 - 70,000400 - 500High-performance films, fibers with thermal resistance

Experimental Protocols

Protocol 1: Synthesis of Poly(1-methyl-2-ethoxycarbonyl-1H-imidazole-4-yl adipamide)

This protocol details the solution polymerization of this compound with adipoyl chloride.

Materials:

  • This compound hydrochloride

  • Adipoyl chloride

  • Triethylamine (TEA) or other suitable base

  • N,N-Dimethylacetamide (DMAc) or other anhydrous polar aprotic solvent

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer Preparation: In a dry three-neck flask under an inert atmosphere (argon or nitrogen), dissolve this compound hydrochloride in anhydrous DMAc.

  • Neutralization: Add a stoichiometric equivalent of triethylamine to the solution to neutralize the hydrochloride salt and free the amine. Stir the mixture for 30 minutes at room temperature.

  • Acyl Chloride Addition: In a separate flask, prepare a solution of adipoyl chloride in anhydrous DMAc.

  • Polymerization: Cool the diamine solution to 0-5 °C using an ice bath. Add the adipoyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 4-6 hours to ensure complete polymerization.

  • Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyamide

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the dried polymer sample.
  • Confirm the formation of the amide bond by identifying the characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching (around 1550 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
  • Record ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.

3. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyamide.

4. Thermogravimetric Analysis (TGA):

  • Analyze the thermal stability of the polymer by heating a sample under a controlled atmosphere and measuring the weight loss as a function of temperature.

Visualizations

Diagram 1: Chemical Structure of the Monomer

Caption: Structure of this compound.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

Diagram 2: General Polyamide Synthesis Reaction

polyamide_synthesis Diamine Ethyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate Polyamide Imidazole-Containing Polyamide Diamine->Polyamide + DiacylChloride Diacyl Chloride (e.g., Adipoyl Chloride) DiacylChloride->Polyamide + HCl HCl Polyamide->HCl + (byproduct)

Caption: General reaction scheme for polyamide synthesis.

Diagram 3: Experimental Workflow for Polyamide Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization MonomerPrep Monomer Preparation and Neutralization Polymerization Polymerization Reaction MonomerPrep->Polymerization Precipitation Precipitation and Washing Polymerization->Precipitation Drying Drying Precipitation->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC GPC Analysis Drying->GPC TGA TGA Analysis Drying->TGA

Caption: Workflow for polyamide synthesis and characterization.

References

Unveiling the Potential of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in Oncology: A Scoping Overview and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental evidence on the applications of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in cancer research is not extensively documented in publicly available literature, its structural motif as a substituted imidazole suggests significant potential as a scaffold for the development of novel anti-cancer therapeutics. The imidazole ring is a privileged pharmacophore present in numerous approved and investigational anti-cancer agents.[1][2][3] This application note will, therefore, extrapolate potential applications and research protocols based on the well-established roles of imidazole derivatives in oncology.

The imidazole core is a versatile heterocyclic structure known for its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, making it a valuable component in the design of enzyme inhibitors and receptor modulators.[1][4] Many imidazole-containing compounds have demonstrated potent anticancer activities by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[2][5]

Potential Therapeutic Applications in Cancer Research

Based on the activities of structurally related imidazole compounds, this compound could serve as a key intermediate or a lead compound in the development of agents targeting various hallmarks of cancer.

1. Kinase Inhibition:

A primary application of imidazole derivatives in cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2] Compounds with an imidazole scaffold have been developed as inhibitors of key kinases such as:

  • Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[2]

  • Serine/Threonine Kinases: Such as Raf kinases, which are components of the MAPK/ERK signaling pathway that is frequently hyperactivated in various cancers.[3]

The structural features of this compound could be modified to optimize its binding to the ATP-binding pocket of specific kinases, leading to the development of selective and potent inhibitors.

2. Microtubule Disruption:

Several imidazole-based compounds have been shown to interfere with tubulin polymerization, a critical process for cell division.[2][6] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The core imidazole structure can be elaborated with various substituents to enhance its interaction with the tubulin protein.

3. DNA Intercalation and Topoisomerase Inhibition:

Certain imidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[3] The planar aromatic nature of the imidazole ring is conducive to such interactions.

Hypothetical Experimental Protocols

Should researchers wish to investigate the anticancer potential of this compound or its derivatives, the following experimental workflow could be adopted.

General Experimental Workflow for Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification and Validation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Assays\n(e.g., MTT, SRB) Cytotoxicity Assays (e.g., MTT, SRB) Compound Synthesis\nand Characterization->Cytotoxicity Assays\n(e.g., MTT, SRB) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cytotoxicity Assays\n(e.g., MTT, SRB)->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assays\n(Annexin V/PI Staining) Apoptosis Assays (Annexin V/PI Staining) Cytotoxicity Assays\n(e.g., MTT, SRB)->Apoptosis Assays\n(Annexin V/PI Staining) Western Blotting\n(Apoptotic Markers) Western Blotting (Apoptotic Markers) Apoptosis Assays\n(Annexin V/PI Staining)->Western Blotting\n(Apoptotic Markers) Kinase Inhibition Assays Kinase Inhibition Assays Western Blotting\n(Apoptotic Markers)->Kinase Inhibition Assays Molecular Docking Studies Molecular Docking Studies Kinase Inhibition Assays->Molecular Docking Studies

Caption: A generalized workflow for screening and characterizing novel anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Assay
  • Kinase Selection: Based on computational docking studies or screening against a panel of kinases, select a target kinase (e.g., VEGFR-2).

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in the kinase reaction.

  • Reaction Setup: Set up the kinase reaction in a 96-well plate containing the kinase, its substrate (a specific peptide), ATP, and various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Representative Signaling Pathway Targeted by Imidazole Derivatives

Many imidazole-based kinase inhibitors target the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription\n(Proliferation, Angiogenesis) Gene Transcription (Proliferation, Angiogenesis) ERK->Gene Transcription\n(Proliferation, Angiogenesis) Imidazole Derivative Imidazole Derivative Imidazole Derivative->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical imidazole derivative.

Conclusion

While specific data for this compound in cancer research is sparse, its core imidazole structure positions it as a promising starting point for the development of novel anticancer agents. The protocols and potential applications outlined here, based on the established activities of other imidazole derivatives, provide a framework for future research into this and related compounds. Further investigation is warranted to synthesize and evaluate derivatives of this scaffold to uncover new and effective cancer therapeutics.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its subsequent evaluation in various biological assays. The protocols and data presented are compiled from established methodologies for analogous imidazole-based compounds and are intended to serve as a foundational guide for the development of novel therapeutic agents.

Introduction

This compound is a versatile heterocyclic scaffold. The presence of a primary amino group and an ester functional group allows for a wide range of chemical modifications. Derivatization of this core structure can lead to the generation of compound libraries with diverse pharmacological properties, including antimicrobial and anticancer activities. The imidazole moiety is a known pharmacophore present in numerous clinically approved drugs.[1][2][3][4] Strategic derivatization of this scaffold can enhance its interaction with biological targets, improve its pharmacokinetic profile, and ultimately lead to the discovery of potent and selective drug candidates.

Derivatization Strategies

The primary amino group at the C4 position is a key site for derivatization. Common strategies include the formation of amides, Schiff bases, and sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions, making them suitable for library synthesis.

  • Amide Synthesis: Acylation of the 4-amino group with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) introduces a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Schiff Base Formation: Condensation of the 4-amino group with different aldehydes and ketones yields Schiff bases (imines), which can exhibit significant biological activity and can also serve as intermediates for further synthetic transformations.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives, a class of compounds known for their diverse pharmacological activities.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the acylation of this compound with a representative carboxylic acid.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., benzoic acid)

  • Coupling agent (e.g., EDCI - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base (e.g., DMAP - 4-Dimethylaminopyridine)

  • Anhydrous solvent (e.g., DMF - Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the substituted carboxylic acid (1.1 eq) in anhydrous DMF, add EDCI (1.2 eq) and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for Schiff Base Synthesis

This protocol outlines the synthesis of Schiff bases from this compound and an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aldehyde (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterize the purified Schiff base by spectroscopic methods.

Bioassay Protocols

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized derivatives against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, SGC-7901)[1][5]

  • Normal cell line (e.g., L-02) for selectivity index determination[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized imidazole derivatives (dissolved in DMSO)

  • Positive control drug (e.g., 5-Fluorouracil, Methotrexate)[1]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6][7]

  • Fungal strains (e.g., Candida albicans)[6]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized imidazole derivatives (dissolved in DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The biological activity of derivatized imidazole carboxylates is summarized below. These tables showcase data for analogous compounds to provide a reference for expected activity ranges.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives

Compound IDModificationCell LineIC₅₀ (µM)Reference
4f p-Bromo-phenyl amideA5496.60[1]
HeLa3.24[1]
SGC-79015.37[1]
4j p-Amino-phenyl amideHeLa7.42[1]
5e N-dodecylHeLa0.737 ± 0.05[5]
HT-291.194 ± 0.02[5]
MTX (Control)A549, HeLa, SGC-7901>30[1]

Table 2: In Vitro Antimicrobial Activity of Imidazole Derivatives

Compound IDModificationMicroorganismMIC (µg/mL)Reference
15 Imide derivativeMicrococcus luteus12.5[6]
Bacillus pumilus25[6]
Escherichia coli25[6]
I Triazolyl acetateShigella flexneri125[7]
Listeria monocytogenes125[7]

Visualizations

Derivatization_Workflow start Ethyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate reagent1 Carboxylic Acid / EDCI, DMAP start->reagent1 reagent2 Aldehyde / Ketone, H+ start->reagent2 reagent3 Sulfonyl Chloride / Base start->reagent3 product1 Amide Derivatives reagent1->product1 product2 Schiff Base Derivatives reagent2->product2 product3 Sulfonamide Derivatives reagent3->product3 bioassay Biological Assays (Anticancer, Antimicrobial) product1->bioassay product2->bioassay product3->bioassay

Caption: Derivatization workflow for this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add test compounds (various concentrations) incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve formazan (add DMSO) incubation3->dissolve read_absorbance Read absorbance (490 nm) dissolve->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro anticancer MTT assay.

Apoptosis_Signaling_Pathway compound Imidazole Derivative (e.g., 5e) tubulin Tubulin Polymerization compound->tubulin inhibits mito_potential Reduced Mitochondrial Membrane Potential compound->mito_potential induces mt_disruption Microtubule Disruption tubulin->mt_disruption cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mt_disruption->cell_cycle_arrest apoptosis Early Apoptosis cell_cycle_arrest->apoptosis mito_potential->apoptosis

Caption: Postulated signaling pathway for apoptosis induction by an imidazole derivative.[5]

References

Application Notes and Protocols: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic building block with significant potential in pharmaceutical research and development. Its unique structure, featuring a substituted imidazole core, presents a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a reactive primary amine and an ester functional group allows for straightforward chemical modifications, enabling the construction of libraries of compounds for screening and lead optimization. This document provides detailed application notes and experimental protocols for utilizing this building block in the synthesis of potential anticancer agents and kinase inhibitors.

Application Notes

The imidazole nucleus is a common motif in many approved drugs and clinically investigated compounds, known for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound serves as an excellent starting material for the synthesis of novel compounds targeting key cellular pathways implicated in disease.

As a Precursor for Anticancer Agents

The amino group at the C4 position of this compound is a key handle for derivatization to produce compounds with potential anticancer activity. By reacting this amine with various electrophiles, such as isocyanates and sulfonyl chlorides, urea and sulfonamide derivatives with promising cytotoxic profiles can be synthesized.

Studies on structurally similar compounds, such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, have demonstrated potent anticancer activity. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has been shown to inhibit the growth of cancer cell lines and induce apoptosis.[1] This suggests that N-alkylation or acylation of the imidazole ring, in conjunction with derivatization of the amino group, can lead to the discovery of novel anticancer agents. The proposed derivatives of this compound are hypothesized to exert their anticancer effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cell proliferation and survival.

As a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of various kinases.

For example, 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[2] By synthesizing carboxamide derivatives of this compound, it is possible to develop novel inhibitors of TAK1 or other kinases. The methyl group at the N1 position and the ethyl ester at the C2 position can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the biological activity of imidazole derivatives structurally related to potential products synthesized from this compound. This data provides a rationale for the proposed synthetic explorations.

Table 1: Anticancer Activity of a Structurally Related Imidazole Derivative

CompoundCell LineIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa0.737 ± 0.05[1]
HT-291.194 ± 0.02[1]

Table 2: Kinase Inhibitory Activity of Imidazole Carboxamide Derivatives

CompoundKinase TargetIC50 (µM)Reference
Imidazole 22TAK10.9[2]
Compound 9TAK10.9[2]
Compound 16TAK11.8[2]
Compound 18TAK11.8[2]

Experimental Protocols

Synthesis of a Urea Derivative

This protocol describes a general method for the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound hydrochloride

  • Aryl or alkyl isocyanate (e.g., phenyl isocyanate)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt.

  • Add the desired isocyanate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a sulfonamide derivative.

Materials:

  • This compound hydrochloride

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or other suitable base

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM and add pyridine (3.0 eq).

  • Cool the mixture to 0 °C and add the sulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure sulfonamide derivative.

  • Confirm the structure of the product using appropriate analytical techniques (NMR, MS).

Biological Evaluation: MTT Assay for Cytotoxicity

This protocol details the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Biological Evaluation: Colony Formation Assay

This assay assesses the long-term effect of the compounds on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Synthesized compounds

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

  • Calculate the colony formation inhibition rate for each treatment group compared to the control.

Biological Evaluation: Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compounds on cancer cell migration.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Synthesized compounds

  • 6-well plates or culture inserts

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to confluence.

  • Create a "wound" or a cell-free gap by scratching the cell monolayer with a sterile pipette tip or by removing a culture insert.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of the test compounds.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points for each image.

  • Calculate the percentage of wound closure over time to determine the effect of the compounds on cell migration.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation start Ethyl 4-amino-1-methyl-1H -imidazole-2-carboxylate isocyanate Isocyanate (R-NCO) start->isocyanate Base sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) start->sulfonyl_chloride Base urea Urea Derivative isocyanate->urea sulfonamide Sulfonamide Derivative sulfonyl_chloride->sulfonamide cytotoxicity Cytotoxicity Assay (MTT) urea->cytotoxicity sulfonamide->cytotoxicity proliferation Colony Formation Assay cytotoxicity->proliferation migration Cell Migration Assay proliferation->migration

Caption: Proposed workflow for the synthesis and biological evaluation of derivatives.

G cluster_pathway TAK1 Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor Activation stimuli->receptor tak1_complex TAK1/TAB Complex receptor->tak1_complex nfkb NF-κB Activation tak1_complex->nfkb mapk MAPK Activation (JNK, p38) tak1_complex->mapk tak1_inhibitor Imidazole-based TAK1 Inhibitor tak1_inhibitor->tak1_complex inflammation Inflammatory Gene Expression nfkb->inflammation mapk->inflammation

Caption: Simplified TAK1 signaling pathway and the point of intervention for inhibitors.

G cluster_pathway Intrinsic Apoptosis Pathway stress Cellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis anticancer_agent Imidazole-based Anticancer Agent anticancer_agent->stress

Caption: Overview of the intrinsic apoptosis pathway targeted by anticancer agents.

References

Application Notes and Protocols for the Quantification of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for complex matrices or when high sensitivity is required.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in the analysis of bulk drug substances or simple formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water.

  • Solvents and Reagents: Acetonitrile (HPLC grade), formic acid (analytical grade), and ultrapure water.

  • Standard: this compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for imidazole-containing compounds).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-18 min: 10% B (re-equilibration)

4. Sample Preparation

  • Bulk Drug Substance: Dissolve a known amount of the substance in the mobile phase to achieve a concentration within the calibration range.

  • Formulation: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), centrifuge to remove excipients, and dilute the supernatant with the mobile phase.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantitation (LOQ)~1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98.0% - 102.0%

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water.

  • Solvents and Reagents: Acetonitrile (LC-MS grade), formic acid (LC-MS grade), ultrapure water, and an internal standard (IS) structurally similar to the analyte (e.g., a stable isotope-labeled version or a related imidazole derivative).

  • Standard: this compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

3. Chromatographic Conditions

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

4. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ion Transitions:

    • Analyte: To be determined by direct infusion of the standard. Based on its structure (C7H11N3O2, MW: 169.18), a likely transition would be m/z 170.1 → [fragment ion].

    • Internal Standard: To be determined based on the specific IS used.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Inject into the LC-MS/MS system.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantitation (LOQ)~0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85.0% - 115.0%

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting sample_receipt Sample Receipt sample_extraction Sample Extraction/ Dilution sample_receipt->sample_extraction standard_prep Standard Preparation standard_prep->sample_extraction lc_separation LC Separation sample_extraction->lc_separation Inject Sample detection UV or MS/MS Detection lc_separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification/ Calibration data_acquisition->quantification report_generation Report Generation quantification->report_generation

Caption: General workflow for analytical quantification.

Logical Relationship for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

method_selection start Analytical Need matrix_complexity Complex Matrix? (e.g., Plasma, Tissue) start->matrix_complexity sensitivity_req High Sensitivity Required? matrix_complexity->sensitivity_req No lcmsms Use LC-MS/MS matrix_complexity->lcmsms Yes sensitivity_req->lcmsms Yes hplcuv Use HPLC-UV sensitivity_req->hplcuv No

Caption: Decision tree for analytical method selection.

Application Note: Quantitative Analysis of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in solution using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides comprehensive procedures for sample preparation, instrument setup, and data acquisition, making it suitable for applications in drug metabolism studies, quality control, and research environments. The method demonstrates excellent linearity, precision, and accuracy over a specified concentration range.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (Type I, Deionized)

  • Additives: Formic Acid (LC-MS Grade)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Instrumentation
  • HPLC System: A standard UHPLC or HPLC system equipped with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL):

    • Dilute 100 µL of the primary stock solution with 9.9 mL of 50:50 (v/v) methanol:water.

  • Calibration Standards:

    • Perform serial dilutions from the working stock solution using 50:50 (v/v) methanol:water to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Sample Preparation:

    • Dilute the test sample with 50:50 (v/v) methanol:water to fall within the calibration curve range.

    • Vortex for 30 seconds.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Method

Chromatographic Conditions

The chromatographic conditions are optimized for efficient separation and peak shape.

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM) for quantification. The precursor ion is the protonated molecule [M+H]⁺.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Source Temperature 150 °C
MRM Transitions Precursor Ion (m/z)
170.1
170.1

Data Presentation

The method performance was evaluated based on linearity, precision, and accuracy. The results are summarized below.

Linearity
Concentration Range (ng/mL)Calibration Curve EquationCorrelation Coefficient (R²)
1 - 500y = 1548x + 21300.9985
Precision and Accuracy
QC LevelSpiked Conc. (ng/mL)Measured Conc. (Mean, n=6)Precision (%RSD)Accuracy (%Recovery)
Low 54.84.5%96.0%
Medium 100103.23.1%103.2%
High 400391.53.8%97.9%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical process of the mass spectrometer.

G HPLC-MS/MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Stock Solution Preparation prep2 Serial Dilution for Calibration Standards prep1->prep2 prep3 Sample Dilution & Filtration prep2->prep3 analysis1 HPLC Separation prep3->analysis1 analysis2 MS/MS Detection (MRM Mode) analysis1->analysis2 data1 Peak Integration analysis2->data1 data2 Calibration Curve Generation data1->data2 data3 Quantification of Unknowns data2->data3 report report data3->report Final Report

Caption: Workflow from sample preparation to final data reporting.

G Mass Spectrometer Logical Diagram Source Ion Source (ESI) Generates Gaseous Ions Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 170.1) Source->Q1 Ion Beam Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ions (m/z 124.1, 96.1) Q2->Q3 Product Ions Detector Detector Measures Ion Intensity Q3->Detector Filtered Ions System Data System Detector->System

Caption: Path of ions through the triple quadrupole mass spectrometer.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound. The procedure is straightforward and utilizes standard instrumentation, making it readily adaptable in various analytical laboratories. The method's performance characteristics confirm its suitability for routine analysis in research and quality control settings.

Application Note and Protocol: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient synthesis of imidazole-4-carboxylates utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles.[1][2][3] The protocols outlined below are based on established, peer-reviewed methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Imidazole derivatives are a critical class of heterocyclic compounds present in many biologically active molecules and pharmaceutical agents.[4] The imidazole-4-carboxylate scaffold, in particular, is a valuable building block for the development of novel therapeutics. Traditional methods for the synthesis of these compounds often involve lengthy reaction times and harsh conditions.[5] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a diverse range of functionalized imidazole-4-carboxylates.[1][2][6]

This application note details a one-pot, multi-component procedure for the synthesis of 3-alkyl- and 3-aryl-imidazole-4-carboxylates via the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[1][7][8] This method allows for the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring.[1]

Key Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Reactions that typically take hours or days can often be completed in minutes.[1][3]

  • Higher Yields: Increased reaction rates and reduced side product formation can lead to significantly improved product yields.[1][9]

  • Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and the need for large volumes of solvents.[6][10]

  • Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.[1]

Experimental Protocols

The following protocols are adapted from the work of Preti et al. and describe a one-pot synthesis of imidazole-4-carboxylates.[1]

Materials and Equipment
  • Microwave Reactor: A temperature and pressure-controlled single-mode microwave reactor (e.g., CEM Discover LabMate) equipped with a 300 W power source.[1]

  • Microwave Vials: Sealed glass vials appropriate for the microwave reactor.[1]

  • Starting Materials:

    • 2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester or 2-Chloro-3-(methoxycarbonylhydrazono)-pentanoic acid methyl ester

    • Triethylamine (TEA)

    • Primary aliphatic or aromatic amines

    • Aldehydes (including paraformaldehyde for 2-unsubstituted imidazoles)

    • Acetonitrile (commercial grade)[1]

  • Standard Laboratory Glassware and Equipment: Magnetic stirrer, syringes, chromatography columns, etc.

General Procedure for the Synthesis of Imidazole-4-carboxylates
  • In a microwave glass vial, dissolve the appropriate 2-chloro-3-(alkoxycarbonylhydrazono)-alkanoic acid ester (0.6 mmol) in acetonitrile (2 mL).[1]

  • Add triethylamine (84 μL, 0.6 mmol) to the solution at room temperature with magnetic stirring. A red solution should form.[1]

  • Add the desired primary amine (0.63 mmol) and continue stirring until the solution becomes colorless.[1]

  • Add the aldehyde (1.2 mmol) to the reaction mixture.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture, setting the temperature to 150 °C and the pressure to 150 psi. The power should be set to 150 W. These conditions are typically reached within 5 minutes and should be maintained for an additional 20 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can then be purified by silica gel column chromatography.

Data Presentation

The following table summarizes the yields of various synthesized imidazole-4-carboxylates using the described microwave-assisted protocol.

EntryAmineAldehydeProductYield (%)
1BenzylamineParaformaldehydeEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate78
2(R)-(+)-α-MethylbenzylamineParaformaldehydeEthyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate75
3AnilineParaformaldehydeEthyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate80
44-DimethylaminoanilineParaformaldehydeEthyl 3-(4-dimethylaminophenyl)-5-methyl-3H-imidazole-4-carboxylate76

Data extracted from Preti et al.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the one-pot microwave-assisted synthesis of imidazole-4-carboxylates.

G A 1. Dissolve chloro-hydrazone in Acetonitrile B 2. Add Triethylamine (TEA) A->B Stir at RT C 3. Add Primary Amine B->C Stir until colorless D 4. Add Aldehyde C->D E 5. Microwave Irradiation (150 °C, 150 psi, 20 min) D->E F 6. Cooldown E->F G 7. Purification (Column Chromatography) F->G H Final Product: Imidazole-4-carboxylate G->H

Caption: Workflow for the one-pot synthesis.

Postulated Reaction Mechanism

The proposed mechanism for the formation of imidazole-4-carboxylates involves a series of steps culminating in a 1,5-electrocyclization reaction.[1]

G A α-aminohydrazone (A) B Iminium ion (B) A->B C Azavinyl azomethine ylide (C) B->C Deprotonation D 2,3-Dehydroimidazole- 4-carboxylate (D) C->D 1,5-Electrocyclization E Imidazole-4-carboxylate D->E Aromatization Start 1,2-Diaza-1,3-diene + Primary Amine Start->A Michael Addition Aldehyde Aldehyde Aldehyde->B Condensation Microwave Microwave Heating Microwave->C

Caption: Proposed reaction mechanism.

References

Application Notes and Protocols: Antiproliferative Potential of 5-Amino-1-N-Substituted-Imidazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methods used to evaluate the antiproliferative potential of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various 5-amino-1-N-substituted-imidazole-4-carboxylate and related imidazole derivatives against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLaCervical0.737 ± 0.05[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29Colon1.194 ± 0.02[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HCT-15ColonNot specified[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)A549LungNot specified[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)MDA-MB-231BreastNot specified[1]
Imidazole-chalcone derivative 9j'A549Lung7.05 - 63.43 (range)[2]
Imidazole-chalcone derivative 9gA549Lung7.05 - 63.43 (range)[2]
1H-imidazole [4,5-f][2][3] phenanthroline derivative (IPM714)HCT116Colorectal1.74[4]
1H-imidazole [4,5-f][2][3] phenanthroline derivative (IPM714)SW480Colorectal2[4]
Imidazole-1,2,3-triazole hybrid 4kMCF-7Breast0.38[5]
N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs)HL-60Leukemia2.5 - 25 (range)[6]
5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)Prostate Cancer CellsProstateNot specified (effective)[7][8]
Substituted imidazole derivative 5a (Kim-161)T24Urothelial56.11[9]
Substituted imidazole derivative 5b (Kim-111)T24Urothelial67.29[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (5-amino-1-N-substituted-imidazole-4-carboxylate derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol

  • Flow cytometer

Protocol:

  • Treat cells with the test compounds for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

  • 6-well plates

  • Complete growth medium

  • Crystal Violet staining solution

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for 10-14 days, replacing the medium with fresh medium containing the compounds every 3-4 days.

  • Wash the colonies with PBS and fix with methanol.

  • Stain the colonies with Crystal Violet solution.

  • Count the number of colonies (typically >50 cells).

Cell Migration Assay (Wound Healing Assay)

This assay measures the rate of cell migration to close a "wound" created in a cell monolayer.

Materials:

  • 6-well plates

  • Sterile 200 µL pipette tip

Protocol:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a scratch (wound) in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium with the test compounds.

  • Capture images of the wound at 0 hours and after 24-48 hours.

  • Measure the wound closure area to quantify cell migration.

Visualizations: Diagrams of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Compound Test Compound (Imidazole Derivative) CellLines Panel of Cancer Cell Lines Compound->CellLines Treat MTT Cell Viability Assay (e.g., MTT) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select potent compounds for further studies CellCycle Cell Cycle Analysis IC50->CellCycle Select potent compounds for further studies Migration Migration/Invasion Assay IC50->Migration Select potent compounds for further studies Colony Colony Formation Assay IC50->Colony Select potent compounds for further studies

Caption: General experimental workflow for assessing antiproliferative potential.

G AICAR AICAR (Imidazole Derivative Analog) AMPK AMPK AICAR->AMPK activates p38 p38 MAPK AMPK->p38 activates p21 p21 p38->p21 induces accumulation caspase3 Caspase-3 p38->caspase3 activates proliferation Cell Proliferation p21->proliferation inhibits apoptosis Apoptosis caspase3->apoptosis induces

Caption: AICAR-mediated activation of the AMPK/p38 MAPK pathway.[10][11]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Imidazole Derivative (e.g., IPM714) Inhibitor->PI3K may suppress

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.[4]

G Compound Imidazole-Chalcone Derivative Tubulin Tubulin Compound->Tubulin inhibits polymerization Microtubule Microtubule Polymerization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for tubulin polymerization inhibitors.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and plausible route involves the base-catalyzed cyclization of an acyclic precursor, such as a substituted N-cyano-N'-methylguanidine derivative. This approach is favored for its relative simplicity and the availability of starting materials.

Q2: What are the typical starting materials for this synthesis?

Key starting materials often include ethyl cyanoacetate, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a source of the guanidine backbone, which can be formed in situ.

Q3: What are the critical parameters influencing the yield of the reaction?

The yield of this compound is highly sensitive to several factors, including the choice of base, reaction temperature, solvent, and the purity of the starting materials. Optimization of these parameters is crucial for achieving a high yield.

Q4: How is the final product typically purified?

Due to the polar nature of the aminoimidazole core, purification can be challenging. Common methods include column chromatography on silica gel, often with a polar eluent system containing a small amount of a basic modifier like triethylamine to prevent streaking. Recrystallization from a suitable solvent system is also a viable method for obtaining a high-purity product.

Troubleshooting Guides

Low or No Product Yield

Q: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I address them?

A: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Cause Troubleshooting Steps
Inefficient Cyclization The base used may not be strong enough or may be sterically hindered. Consider screening different bases such as sodium ethoxide, potassium tert-butoxide, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction temperature might be too low; gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.
Decomposition of Starting Materials or Product The starting materials or the final product may be unstable under the reaction conditions. Ensure that all starting materials are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to moisture or oxygen.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. Carefully verify the stoichiometry of all reactants, including the base.
Suboptimal Solvent The solvent may not be suitable for the reaction. Polar aprotic solvents like DMF or DMSO are often effective for this type of cyclization. However, alcohols like ethanol can also be used, especially when using an alkoxide base.
Formation of Multiple Products/Impurities

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I minimize the formation of impurities?

A: The formation of multiple products is often related to side reactions. Here are some strategies to improve the selectivity of your synthesis.

Potential Cause Troubleshooting Steps
Side Reactions of the Cyano Group The cyano group can undergo hydrolysis or other transformations under basic conditions. Use a non-protic base or carefully control the amount of any protic solvent. Running the reaction at a lower temperature may also reduce the rate of side reactions.
N-Alkylation at Different Positions If a separate alkylation step is performed, it's possible to get a mixture of N-alkylated isomers. To ensure regioselectivity, it is often better to introduce the methyl group at an earlier stage in the synthesis of the acyclic precursor.
Incomplete Cyclization If the cyclization is not driven to completion, you may have a mixture of the starting material and the product. Increase the reaction time or temperature, or consider a stronger base.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a base-catalyzed cyclization. This protocol may require optimization depending on the specific laboratory conditions and reagent purity.

Step 1: Synthesis of Ethyl 2-cyano-2-(methylamino)acetate

  • To a solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol, add a solution of methylamine (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Formation of the Guanidine Intermediate and Cyclization

  • To a solution of the crude ethyl 2-cyano-2-(methylamino)acetate (1.0 eq) in a polar aprotic solvent like DMF, add a suitable cyanamide source (e.g., cyanogen bromide, 1.05 eq) at 0 °C. (Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood).

  • Slowly add a strong, non-nucleophilic base such as DBU (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to the eluent.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 Ethyl Cyanoacetate step1 Step 1: Formation of Ethyl 2-cyano-2-(methylamino)acetate start1->step1 start2 Methylamine start2->step1 start3 Cyanamide Source step2 Step 2: Guanidine Formation and Cyclization start3->step2 step1->step2 product This compound step2->product TroubleshootingYield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inefficient Cyclization start->cause1 cause2 Decomposition start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Suboptimal Solvent start->cause4 sol1 Screen Bases (NaOEt, t-BuOK, DBU) Increase Temperature cause1->sol1 sol2 Use Pure/Dry Reagents Inert Atmosphere cause2->sol2 sol3 Verify Molar Ratios cause3->sol3 sol4 Test Polar Aprotic Solvents (DMF, DMSO) cause4->sol4

Technical Support Center: Purification of Ethyl 4-Amino-1-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials, regioisomers (e.g., ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate), and the hydrolyzed carboxylic acid derivative (4-amino-1-methyl-1H-imidazole-2-carboxylic acid). Over-alkylation or side reactions involving the amino group can also lead to byproducts.

Q2: My purified product appears as an oil or a low-melting solid. How can I obtain a crystalline material?

A2: this compound can sometimes be challenging to crystallize as the free base. Consider converting it to its hydrochloride salt, which is commercially available as a stable, crystalline solid. This can often be achieved by dissolving the crude product in a suitable solvent like isopropanol or ethyl acetate and carefully adding a solution of HCl in the same solvent.

Q3: What are the recommended storage conditions for the purified compound?

A3: The hydrochloride salt of this compound should be stored in an inert atmosphere at 2-8°C. As a general practice for amino-substituted imidazoles, which can be sensitive to light and air, storage in a tightly sealed container under argon or nitrogen in a cool, dark place is recommended to prevent degradation.

Troubleshooting Guides

Problem 1: Low Purity After Initial Work-up
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, even after extraction.Incomplete reaction or formation of multiple byproducts.Optimize reaction conditions (temperature, reaction time, stoichiometry).
Presence of a baseline spot on TLC (silica gel).Highly polar impurities, possibly the corresponding carboxylic acid from ester hydrolysis.An acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
Product is a dark, viscous oil.Presence of polymeric or colored impurities.Treatment with activated charcoal can help decolorize the solution before further purification steps.[1]
Problem 2: Difficulty with Column Chromatography
Symptom Possible Cause Suggested Solution
Product streaks on the TLC plate.The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the stationary phase.Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent to improve the peak shape.
Co-elution of impurities.Insufficient separation between the product and impurities.Optimize the eluent system. A gradient elution from a less polar to a more polar solvent system may be necessary. For imidazole compounds, a common eluent is a mixture of petroleum ether and ethyl acetate.[2]
Product appears to decompose on the column.The silica gel may be too acidic, causing degradation of the acid-labile imidazole compound.Use deactivated silica gel (pre-treated with a base like triethylamine) for chromatography.
Problem 3: Recrystallization Fails to Improve Purity Significantly

| Symptom | Possible Cause | Suggested Solution | | Oiling out instead of crystallization. | The solvent may be too nonpolar, or the cooling rate is too fast. | Try a more polar solvent or a solvent mixture. Ensure slow cooling to promote crystal growth. Seeding with a small crystal of pure product can also induce crystallization. | | Impurities co-crystallize with the product. | The chosen solvent is not ideal for discriminating between the product and the impurity. | Screen a variety of solvents with different polarities. A two-solvent recrystallization system (one solvent in which the compound is soluble at high temperature and another in which it is insoluble) can be effective. | | Low recovery after recrystallization. | The product has significant solubility in the cold recrystallization solvent. | Minimize the amount of solvent used for dissolution. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is useful for removing acidic or basic impurities from a crude product mixture.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Acidic Wash (Optional) : To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the aqueous layer. Note: Your product may partition into the aqueous layer if it becomes protonated. If this occurs, basify the aqueous layer and re-extract with an organic solvent.

  • Basic Wash : To remove acidic impurities (like the hydrolyzed carboxylic acid), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Carbon dioxide evolution may be observed if acidic impurities are present. Separate the aqueous layer.

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[3]

Protocol 2: Purification by Column Chromatography

This technique is effective for separating the target compound from impurities with different polarities.

  • Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica gel onto the top of the column.

  • Elution : Begin eluting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 50:50) and gradually increase the polarity if necessary.[2]

  • Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.

  • Solvent Selection : Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For similar imidazole esters, ethyl acetate has been used.[4]

  • Dissolution : Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization : Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying : Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure Product recrystallization->pure troubleshooting_logic start Low Purity after Work-up? tlc Multiple Spots on TLC? start->tlc Yes oil Product is an Oil? start->oil No color Product is Colored? start->color Yes acid_base Perform Acid-Base Extraction tlc->acid_base Baseline Spot column Perform Column Chromatography tlc->column Multiple Spots salt Attempt Salt Formation (HCl) oil->salt Yes recrystallize Attempt Recrystallization oil->recrystallize No charcoal charcoal color->charcoal Treat with Activated Charcoal

References

Technical Support Center: Synthesis of Ethyl 4-Amino-1-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. This document addresses common issues that may arise during the synthesis, focusing on the identification and mitigation of side-products.

Troubleshooting Guide

This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound.

Observation Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of significant amounts of side-products.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. In many imidazole syntheses, temperature control is crucial to prevent side-reactions. - Ensure the purity and stability of your starting materials. - Refer to the "Common Side-Products and Their Mitigation" section below to identify and minimize impurity formation.
Presence of an Impurity with a Similar Polarity to the Product - Isomeric side-products. - Over-alkylation or incomplete reaction.- Isomeric imidazoles can be difficult to separate. Optimize the regioselectivity of the N-alkylation step by carefully controlling the temperature and the choice of base. - Use a purification method with higher resolution, such as preparative HPLC or careful column chromatography with a shallow solvent gradient.
Formation of a Dark, Tarry Substance - Polymerization of starting materials or intermediates. - Decomposition at elevated temperatures.- Conduct the reaction at a lower temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. - The use of a catalyst, such as an acid catalyst in amidine formation, can sometimes prevent the formation of tarry by-products by accelerating the desired reaction pathway.
Inconsistent Reaction Outcomes - Variability in reagent quality. - Presence of moisture. - Inconsistent reaction setup and conditions.- Use reagents from a reliable source and check their purity before use. - Ensure all glassware is thoroughly dried and reactions are performed under anhydrous conditions if necessary. - Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

Q2: What are the potential side-products I should be aware of during the synthesis?

A2: Based on general principles of imidazole synthesis, several side-products could potentially form:

  • Isomeric Imidazoles: Depending on the synthetic route, regioisomers may form. For example, if a precursor can cyclize in multiple ways, you might obtain other substituted imidazoles.

  • Over-Alkylated Products: If the synthesis involves N-alkylation, there is a possibility of alkylating other nitrogen atoms in the starting materials or the product itself, leading to quaternary ammonium salts or other N-alkylated species.

  • Hydrolysis Products: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acid or base and water. This would lead to the corresponding carboxylic acid.

  • Products of Incomplete Cyclization: Intermediates in the cyclization process may be present as impurities if the reaction does not go to completion.

  • Aroyl-Imidazoles: In some imidazole syntheses, the formation of 2-aroyl-4(5)-arylimidazoles as side-products has been observed, with their formation being highly dependent on the specific reaction conditions employed.

Q3: How can I best purify the final product?

A3: Purification of this compound will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying imidazole derivatives. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is often a good starting point.

  • Recrystallization: If the product is a solid and the major impurities have different solubility profiles, recrystallization from a suitable solvent can be an effective purification technique.

  • Acid-Base Extraction: Given the basic nature of the amino and imidazole groups, acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer can be basified to precipitate or extract the purified product.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction conversion and for assessing the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to help identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to identify the structure of any significant impurities.

Experimental Protocols

As a specific, publicly available, detailed synthesis protocol for this compound is not available, a general procedure for a related imidazole synthesis is provided for illustrative purposes. This is not a direct protocol for the target molecule and would require significant adaptation and optimization.

Illustrative Synthesis of a Substituted Imidazole (General Procedure)

This protocol is based on the general principles of the Marckwald synthesis.

  • Formation of the α-Amino Ketone: An appropriate α-halo ketone is reacted with an amine to form the corresponding α-amino ketone. The reaction is typically carried out in a polar solvent like ethanol or acetonitrile, often in the presence of a base to neutralize the hydrohalic acid formed.

  • Cyclization with a Cyanate or Thiocyanate: The α-amino ketone is then reacted with a source of the C2 and N3 atoms of the imidazole ring, such as potassium thiocyanate. This reaction is usually performed in a suitable solvent and may require heating.

  • Oxidative Aromatization: The resulting imidazoline-2-thione is then desulfurized and aromatized to the imidazole. This can be achieved using various oxidizing agents, such as nitric acid or hydrogen peroxide.

Note: This is a generalized example. The specific reagents, solvents, temperatures, and reaction times would need to be determined experimentally for the synthesis of this compound.

Visualizations

To aid in understanding the potential synthetic challenges, the following diagrams illustrate a hypothetical reaction pathway and a logical troubleshooting workflow.

G cluster_0 Hypothetical Synthesis Pathway Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Step 1 Desired Product Ethyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate Intermediate->Desired Product Cyclization Side-Product 1 Isomeric Product Intermediate->Side-Product 1 Alternative Cyclization Side-Product 3 Incomplete Cyclization Intermediate->Side-Product 3 Incomplete Reaction Side-Product 2 Hydrolyzed Product Desired Product->Side-Product 2 Hydrolysis

Caption: Hypothetical reaction pathway for the synthesis of the target molecule, highlighting potential side-products.

G cluster_1 Troubleshooting Workflow Problem Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, HPLC, MS) Problem->Analyze Identify Identify Problem Source Analyze->Identify Incomplete Incomplete Reaction? Identify->Incomplete SideProducts Side-Products Present? Identify->SideProducts Reagent Reagent Quality? Identify->Reagent Optimize Optimize Reaction Conditions (Time, Temp) Incomplete->Optimize Yes Modify Modify Workup or Purification SideProducts->Modify Yes Optimize->Problem Modify->Problem CheckReagents Verify Reagent Purity Reagent->CheckReagents Yes CheckReagents->Problem

Caption: A logical workflow for troubleshooting common issues during the synthesis.

stability of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are hydrolysis of the ethyl ester, oxidation of the imidazole ring, and photodegradation.[1][2] The imidazole ring and the amino group make the molecule susceptible to oxidative processes, while the ester group is prone to hydrolysis under both acidic and basic conditions.[3][4] Furthermore, imidazole derivatives can be sensitive to light exposure.[2][5]

Q2: What are the recommended storage conditions for this compound?

A2: For the hydrochloride salt of this compound, it is recommended to store it at 2-8°C under an inert atmosphere.[6] This minimizes the potential for thermal degradation, hydrolysis from atmospheric moisture, and oxidation. It is also crucial to protect the compound from light.

Q3: In which types of solvents is the compound likely to be least stable?

A3: The compound is expected to be least stable in:

  • Aqueous acidic and basic solutions: These conditions can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3][4]

  • Solvents containing or exposed to oxidizing agents: The imidazole ring is susceptible to oxidation.[2][7]

  • Protic solvents under basic conditions: In addition to promoting hydrolysis, basic conditions can facilitate the autoxidation of the imidazole ring.[2]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its functional groups, the primary degradation products are likely to be:

  • 4-amino-1-methyl-1H-imidazole-2-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • Oxidized imidazole derivatives: Resulting from the oxidation of the imidazole ring. The exact structures would depend on the oxidant and reaction conditions.

  • Photodegradation products: Formed upon exposure to UV or high-intensity light.

Troubleshooting Guides

Issue 1: Loss of compound purity or appearance of unknown peaks in HPLC analysis after storage in solution.
  • Potential Cause 1: Hydrolysis. The ethyl ester group may be hydrolyzing to the carboxylic acid, especially if the solvent is aqueous and has a non-neutral pH.

    • Troubleshooting Steps:

      • Analyze a sample of the solution by LC-MS to identify a mass corresponding to the carboxylic acid derivative.

      • If possible, adjust the pH of the solvent to be near neutral (pH 6-7).

      • For long-term storage, consider using anhydrous aprotic solvents such as acetonitrile, THF, or dioxane.

      • If an aqueous solution is necessary, prepare it fresh before use and store it at a low temperature (2-8°C) for short periods.

  • Potential Cause 2: Oxidation. The imidazole ring may be oxidizing, particularly if the solvent is not degassed or if the compound is stored in the presence of air.

    • Troubleshooting Steps:

      • Use deoxygenated solvents for solution preparation.

      • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid sources of radical initiators or oxidizing contaminants.

  • Potential Cause 3: Photodegradation. Exposure to ambient or UV light can cause degradation.

    • Troubleshooting Steps:

      • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

      • Minimize exposure to light during experimental procedures.

Issue 2: Inconsistent results in biological or chemical assays.
  • Potential Cause: On-plate or in-assay degradation. The conditions of your assay (e.g., buffer pH, temperature, incubation time, exposure to light) may be causing the compound to degrade.

    • Troubleshooting Steps:

      • Perform a stability check of the compound under your specific assay conditions. Incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity by HPLC.

      • If degradation is observed, consider modifying the assay conditions, such as adjusting the pH, reducing the incubation time, or protecting the assay plate from light.

Data Summary

The following table summarizes the potential stability issues for this compound in different solvent conditions based on general chemical principles and data from related compounds.

Solvent/Condition Potential Stability Issue Primary Degradation Pathway Recommendation
Aqueous Acidic (pH < 6) High RiskEster HydrolysisAvoid long-term storage. Prepare fresh solutions.
Aqueous Neutral (pH ~7) Moderate RiskEster Hydrolysis (slow)Use for short-term storage at low temperatures (2-8°C).
Aqueous Basic (pH > 8) High RiskEster Hydrolysis, OxidationAvoid storage. Prepare fresh and use immediately.
Protic Solvents (e.g., Methanol, Ethanol) Moderate RiskSolvolysis (transesterification), potential for oxidationUse with caution. Store under an inert atmosphere.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) Low RiskMinimalPreferred for stock solutions. Store at low temperatures, protected from light and moisture.
Exposure to Light High RiskPhotodegradationProtect from light at all times.
Presence of Oxidizing Agents High RiskOxidationUse deoxygenated solvents and avoid contaminants.

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method for assessing the stability of the compound in a specific solvent under defined conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Use high-purity solvent and handle the compound in a controlled environment to minimize contamination.

  • Initial Analysis (T=0):

    • Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from potential degradation products. A UV detector is typically suitable for imidazole-containing compounds.

    • Record the initial peak area and purity of the compound.

  • Stability Study Conditions:

    • Aliquot the stock solution into several vials appropriate for the study conditions (e.g., clear vials for photostability, amber vials for thermal stability).

    • Expose the vials to the desired stress conditions. Examples include:

      • Thermal Stability: 25°C, 40°C, 60°C.

      • Photostability: Exposure to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

      • pH-Dependent Stability: Adjust the pH of aqueous solutions using appropriate buffers (e.g., pH 2, 7, 9) and store at a controlled temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and longer for long-term studies), withdraw a sample from each condition.

    • Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Identify and quantify any major degradation products by comparing the chromatograms over time.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in test solvent) initial_analysis Initial HPLC Analysis (T=0) - Determine initial purity prep_solution->initial_analysis thermal Thermal Stress (e.g., 25°C, 40°C, 60°C) initial_analysis->thermal Aliquot and expose photo Photolytic Stress (ICH Q1B light source + dark control) initial_analysis->photo Aliquot and expose ph pH Stress (e.g., pH 2, 7, 9 in aqueous buffer) initial_analysis->ph Aliquot and expose timepoint_analysis HPLC Analysis at Time Points (e.g., 4, 8, 24, 48 hours) thermal->timepoint_analysis Sample at intervals photo->timepoint_analysis Sample at intervals ph->timepoint_analysis Sample at intervals data_analysis Data Analysis - Quantify parent compound - Identify degradants timepoint_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Caption: Experimental workflow for stability assessment.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent Ethyl 4-amino-1-methyl- 1H-imidazole-2-carboxylate hydrolysis_product 4-amino-1-methyl-1H- imidazole-2-carboxylic acid parent->hydrolysis_product H+ or OH- H2O oxidation_product Oxidized Imidazole Derivatives parent->oxidation_product [O] (e.g., O2, H2O2) photo_product Photodegradation Products parent->photo_product hv (Light)

Caption: Potential degradation pathways.

References

solubility issues of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility issues of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in aqueous solutions.

Section 1: Physicochemical Properties and Solubility Profile

Understanding the fundamental physicochemical properties of a compound is the first step in addressing solubility challenges. While extensive experimental data for this specific compound is not widely published, we can summarize its known properties and predict its general behavior in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂PubChem[1][2]
Molecular Weight 169.18 g/mol PubChem[2]
Physical Form SolidAmbeed
Predicted XlogP 0.2PubChem[1]
Storage Temperature 2-8°C in an inert atmosphereAmbeed
Hydrochloride Salt CAS 180258-46-2Ambeed

Note: XlogP is a calculated measure of lipophilicity. A low value suggests a higher affinity for aqueous environments, but other factors like crystal lattice energy can still lead to poor solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is expected to be low to moderate. While its predicted XlogP is low, many small organic molecules, especially those that are crystalline solids, exhibit poor aqueous solubility. Solubility is a critical property that should be measured early in the drug discovery process to avoid unreliable results in biological assays.[3][4] The compound contains both hydrogen bond donors (amino group) and acceptors (ester carbonyl, imidazole nitrogens), which can interact with water, but its overall structure may favor self-association in a solid crystal lattice.

Q2: How will pH affect the solubility of this compound?

A2: Adjusting the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.[5] this compound has two basic centers: the 4-amino group and the imidazole ring.

  • In acidic conditions (lower pH): These basic groups will become protonated, forming a positively charged cation. This ionization drastically increases the molecule's polarity and its interaction with water, which is expected to significantly enhance its solubility.

  • In neutral or basic conditions (higher pH): The compound will remain in its neutral, un-ionized form, which is typically less soluble.

Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) is a primary troubleshooting step.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Both are important measurements that provide different insights.

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves after being introduced to an aqueous buffer from a concentrated organic stock (usually DMSO).[3][4] It measures the concentration before the compound begins to precipitate and is useful for early-stage discovery to quickly flag potential issues.[4]

  • Thermodynamic Solubility: Often considered the "gold standard," this measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (24-72 hours) of the solid material with the aqueous buffer.[3] This value is more relevant for lead optimization and formulation stages.[4]

The choice depends on your experimental stage. For initial screening, kinetic solubility is sufficient. For in-depth characterization and pre-formulation, thermodynamic solubility is required.

Table 2: Comparison of Solubility Assays

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material DMSO stock solutionSolid (crystalline) compound
Incubation Time Short (< 2 hours)Long (24-72 hours)[3]
Throughput High[3][4]Low
Relevance Early discovery, HTSLead optimization, formulation[4]
Typical Value Often overestimates true solubility[6]"Gold standard" equilibrium value[3]

Section 3: Troubleshooting Guide

This guide addresses common problems encountered when trying to dissolve this compound.

Q4: My compound won't dissolve when added directly to my aqueous buffer. What should I do?

A4: Direct dissolution of a solid into a buffer is often difficult. A systematic approach is recommended.[7]

  • Prepare a Stock Solution: First, prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and powerful solvent for this purpose.[7]

  • Serial Dilution: Add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <1%, as even 5% can artificially increase solubility).[6]

  • pH Adjustment: If precipitation occurs, try using an acidic buffer (e.g., pH 5.0) to see if solubility improves due to the ionization of the amino and imidazole groups.

Q5: The compound precipitates from the solution when I add my DMSO stock to the buffer. How can I prevent this?

A5: This indicates that you have exceeded the kinetic solubility limit at that specific condition.

  • Lower the Concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Use Co-solvents: While DMSO is a co-solvent, you can explore others. However, be mindful of their compatibility with your downstream experiments.[5]

  • Gentle Heating & Sonication: Briefly warming the solution in a water bath (e.g., to 37°C) or using short bursts of sonication can help dissolve the precipitate.[7] Always check the compound's thermal stability first to avoid degradation.[7]

  • Use Surfactants: In some cases, adding a small amount of a surfactant, like sodium lauryl sulfate (SLS), can help solubilize the compound by forming micelles.[5][8] This is more common in dissolution testing for formulation but can be adapted for in-vitro assays if the surfactant does not interfere.

Q6: How should I properly store my stock solution to maintain its integrity and prevent precipitation?

A6: Proper storage is critical for reproducibility.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound or cause it to precipitate, store the stock solution in small, single-use aliquots.[7]

  • Thawing Protocol: When ready to use, thaw an aliquot slowly at room temperature and vortex it gently to ensure the compound is fully redissolved before adding it to your aqueous medium.[7]

Section 4: Visual Guides and Workflows

The following diagrams illustrate the logical and experimental workflows for addressing solubility issues.

G cluster_0 start Start: Poorly Soluble Compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer (pH 7.4) prep_stock->dilute observe Observe Solution dilute->observe clear Solution is Clear: Proceed with Experiment observe->clear Clear precipitate Precipitate Forms observe->precipitate Precipitate troubleshoot Troubleshooting Options precipitate->troubleshoot lower_c Lower Final Concentration troubleshoot->lower_c adjust_ph Adjust Buffer pH (e.g., to pH 5.0) troubleshoot->adjust_ph heat Gentle Heating or Sonication troubleshoot->heat end Solution is Clear: Proceed with Experiment lower_c->end adjust_ph->end heat->end G cluster_0 start Prepare 10 mM Compound Stock in 100% DMSO add_stock Add 10 µL DMSO Stock to Buffer (Creates 500 µM soln) start->add_stock plate_buffer Dispense 190 µL Aqueous Buffer into 96-well Plate plate_buffer->add_stock incubate Incubate Plate (e.g., 1.5 hours at RT) with Shaking add_stock->incubate analysis Analyze Plate with Nephelometer/Turbidimeter incubate->analysis result Determine Kinetic Solubility Value analysis->result G cluster_0 start Add Excess Solid Compound to Vial with Buffer incubate Incubate (e.g., 24-48 hours) with Continuous Agitation to Reach Equilibrium start->incubate separate Separate Solid from Liquid (Filtration or Centrifugation) incubate->separate collect Collect Supernatant (Saturated Solution) separate->collect analysis Quantify Compound Concentration via HPLC-UV or LC/MS collect->analysis result Determine Thermodynamic Solubility Value analysis->result

References

troubleshooting guide for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound, particularly in its hydrochloride salt form, at 2-8°C under an inert atmosphere. This minimizes degradation and maintains its purity over time.

Q2: What are the main safety hazards associated with this compound?

A2: The hydrochloride salt of this compound is classified as a warning-level hazard. It can be harmful if swallowed (H302), cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical.

Q3: What are the expected spectroscopic signatures for this molecule?

Q4: In what types of reactions is this compound typically used?

A4: Aminoimidazole carboxylates are versatile intermediates in organic synthesis. The amino group can act as a nucleophile, for instance, in reactions with electrophiles like in Michael additions.[2] The imidazole ring system can also be a precursor for the synthesis of fused heterocyclic systems, such as purines.[3]

Troubleshooting Guide

Synthesis & Purification
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield in Synthesis 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction conditions (temperature, solvent, catalyst).1. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. 2. Ensure anhydrous conditions if reagents are moisture-sensitive. Store starting materials appropriately. 3. Optimize reaction temperature and screen different solvents. For cyclization reactions to form the imidazole ring, a base like DBU or an acid catalyst might be necessary.[3]
Formation of Multiple Byproducts 1. Side reactions involving the amino group or ester. 2. Lack of regioselectivity in the cyclization step. 3. Polymerization of starting materials.1. Protect the amino group if it is interfering with the desired reaction. 2. Carefully control the stoichiometry of the reactants. 3. Lower the reaction temperature to disfavor side reactions.
Difficulty in Purifying the Product 1. Product is highly polar and streaks on silica gel. 2. Co-elution with impurities. 3. Product is unstable on silica gel.1. Use a more polar eluent system for column chromatography, potentially with a small percentage of triethylamine or ammonia to reduce tailing. 2. Attempt recrystallization from a suitable solvent system. 3. Use an alternative purification method like preparative HPLC or switch to a different stationary phase (e.g., alumina).
Product Instability 1. Oxidation of the amino group. 2. Hydrolysis of the ester group.1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. 2. Avoid exposure to strong acids or bases during workup and storage.
Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low Reactivity of the Amino Group 1. Steric hindrance. 2. The amino group is protonated and non-nucleophilic.1. Use a stronger electrophile or more forcing reaction conditions (higher temperature, longer reaction time). 2. Add a non-nucleophilic base to deprotonate the amino group or its salt form.
Unintended Reaction at the Imidazole Ring Nitrogens 1. The N-1 or N-3 positions are more nucleophilic than the exocyclic amino group under certain conditions.1. Protect the imidazole ring nitrogens if necessary, although the existing N-methyl group already blocks one position. 2. Optimize the reaction conditions (solvent, temperature, base) to favor reaction at the amino group.
Ester Hydrolysis During a Subsequent Reaction 1. The reaction is performed under acidic or basic conditions.1. If possible, perform the reaction under neutral conditions. 2. Use a milder acid or base. 3. Protect the ester group if necessary, for example, by converting it to a different functional group that is stable to the reaction conditions and can be reverted back to the ester later.

Experimental Protocols

General Protocol for Column Chromatography Purification of Imidazole Derivatives:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] For amino-substituted imidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Reaction & Reflux start->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization final_product final_product recrystallization->final_product Pure Product

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic start Low Product Yield? check_reaction Monitor Reaction (TLC/LCMS) start->check_reaction Yes end Successful Reaction start->end No check_conditions Verify Reaction Conditions (Temp, Solvent, Time) check_reaction->check_conditions Incomplete check_reagents Check Reagent Purity & Stability check_reaction->check_reagents Degradation optimize Optimize Conditions check_conditions->optimize check_reagents->optimize

References

optimizing reaction temperature for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions related to the synthesis of this compound, a key building block in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, particularly temperature, and address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is a common synthetic route for this compound, and at which step is temperature control most critical?

A common and efficient method for synthesizing substituted imidazoles is through the cyclocondensation of a guanidine derivative with a β-ketoester or a related three-carbon electrophile. For the target molecule, a plausible route involves the reaction of N-methylguanidine with an ethyl 2-haloacetoacetate or a similar precursor. The most critical step for temperature optimization is the cyclization and aromatization to form the imidazole ring.

Q2: I am experiencing low yields in my synthesis. How can I optimize the reaction temperature?

Low yields are a common issue. The optimal temperature for the cyclization reaction can vary significantly based on the specific reactants and solvent system. Here is a general approach to temperature optimization:

  • Initial Temperature: Based on syntheses of similar aminoimidazole carboxylates, a starting point for the reaction temperature could be in the range of 60-80 °C. Some related reactions have been reported to proceed at room temperature, but may require extended reaction times.

  • Stepwise Increase: If the yield is low at this starting temperature, a gradual increase in temperature (e.g., in 10-20 °C increments) can be explored. Reactions to form similar imidazole structures have been reported at temperatures up to 150 °C, particularly when using microwave irradiation.

  • Monitoring Reaction Progress: It is crucial to monitor the reaction progress at each temperature using techniques like TLC or LC-MS to determine the rate of product formation and the appearance of byproducts.

Q3: I am observing the formation of significant impurities. Could the reaction temperature be the cause?

Yes, improper reaction temperature is a frequent cause of impurity formation.

  • Temperatures Too High: Excessively high temperatures can lead to the decomposition of starting materials or the final product. It can also promote the formation of polymeric side products or undesired regioisomers. For instance, in related syntheses of imidazole carboxylates, temperatures above 100-120 °C in conventional heating have been associated with increased byproduct formation.

  • Temperatures Too Low: If the temperature is too low, the reaction may not proceed to completion, leaving unreacted starting materials which can complicate purification.

A summary of potential temperature-related issues and suggested solutions is provided in the table below.

Issue EncounteredPotential Cause (Temperature-Related)Suggested Solution
Low Yield Incomplete reaction due to insufficient temperature.Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress. Consider switching to a higher-boiling solvent if necessary.
Decomposition of product at elevated temperatures.Decrease the reaction temperature and potentially extend the reaction time.
Multiple Spots on TLC (Impurity Formation) Side reactions occurring at higher temperatures.Lower the reaction temperature. If the reaction rate is too slow at a lower temperature, consider using a more effective catalyst or a different solvent system.
Presence of unreacted starting materials.Increase the reaction temperature or prolong the reaction time. Ensure stoichiometric amounts of reactants are correct.
Product Degradation The target molecule may be unstable at the reaction temperature.Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider a different synthetic route if the product is inherently unstable under the required conditions.

Q4: What are some common purification challenges for this compound, and how can they be addressed?

Purification of this compound can be challenging due to its polar nature.

  • Column Chromatography: Silica gel column chromatography is a common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate), is often effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.

  • Acid-Base Extraction: Given the basicity of the amino group, an acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then the aqueous layer is basified to precipitate or allow extraction of the purified product.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a substituted aminoimidazole carboxylate, based on procedures for analogous compounds. Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.

Representative Cyclocondensation Reaction

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylguanidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition of Electrophile: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-70 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating a generalized experimental workflow and a logical diagram for troubleshooting low yield.

experimental_workflow start Start reactants Dissolve N-methylguanidine HCl and NaOEt in Ethanol start->reactants addition Add Ethyl 2-chloro-3-oxobutanoate (dropwise at RT) reactants->addition heating Heat to Reaction Temperature (e.g., 60-70 °C) addition->heating monitoring Monitor by TLC heating->monitoring workup Cool, Filter, and Evaporate Solvent monitoring->workup Reaction Complete extraction Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Generalized experimental workflow for the synthesis.

troubleshooting_low_yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp incomplete_rxn Incomplete Reaction? check_temp->incomplete_rxn Yes product_degradation Product Degradation? check_temp->product_degradation Yes increase_temp Action: Increase Temperature (e.g., in 10-20 °C increments) incomplete_rxn->increase_temp decrease_temp Action: Decrease Temperature and/or Reaction Time product_degradation->decrease_temp monitor Monitor Progress (TLC/LC-MS) increase_temp->monitor decrease_temp->monitor end Optimized Yield monitor->end

Caption: Troubleshooting logic for addressing low reaction yield.

preventing degradation of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is supplied as a solid and should be kept in a tightly sealed container to protect it from moisture and air.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[1][2]

  • Oxidation: The amino group and the electron-rich imidazole ring are prone to oxidation, which can be accelerated by exposure to air (autoxidation), light (photo-oxidation), and certain impurities.[3][4][5] Base-mediated autoxidation of the imidazole moiety has been observed in related compounds.[3]

  • Photodegradation: Imidazole compounds can be sensitive to light, leading to the formation of various degradation products.[3][6]

Q3: Are there any known incompatibilities with common laboratory reagents or materials?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of the compound. Contact with certain metals that can catalyze oxidation should also be minimized.

Q4: Is the hydrochloride salt form of this compound more stable?

A4: The hydrochloride salt form is commonly available and is generally expected to have better stability, particularly with respect to autoxidation of the amino group, due to the protonation of the basic nitrogen atoms.

Troubleshooting Guides

Issue 1: Loss of potency or appearance of unknown peaks in HPLC analysis after storage.

Possible Cause 1: Hydrolysis of the ethyl ester.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound was stored at the recommended 2-8°C and that the container was tightly sealed.

    • Moisture Control: Check for any signs of moisture in the storage container. If the compound has been exposed to humid conditions, this is a likely cause.

    • pH of Solutions: If the compound was stored in solution, verify the pH. Acidic or basic conditions will catalyze hydrolysis. Buffering the solution to a neutral pH may be necessary for short-term storage in solution.

  • Corrective Actions:

    • Store the solid compound under an inert atmosphere and desiccated conditions.

    • For solutions, prepare them fresh and use them promptly. If short-term storage is necessary, use a neutral, aprotic solvent and store at low temperatures.

Possible Cause 2: Oxidation of the amino group or imidazole ring.

  • Troubleshooting Steps:

    • Inert Atmosphere: Confirm that the container was flushed with an inert gas (argon or nitrogen) before sealing.

    • Light Exposure: Assess if the compound was protected from light during storage and handling.

    • Purity of Solvents: If in solution, ensure that the solvents used were peroxide-free.

  • Corrective Actions:

    • Always handle and store the compound under an inert atmosphere.

    • Use amber vials or wrap containers with aluminum foil to protect from light.

    • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to solutions if compatible with the downstream application.

Issue 2: Discoloration of the solid compound (e.g., yellowing or browning).

Possible Cause: Oxidative degradation or photodegradation.

  • Troubleshooting Steps:

    • Review Handling Procedures: Evaluate if the compound was exposed to air or light for extended periods during weighing or sample preparation.

    • Storage Container Integrity: Check if the container seal was compromised, allowing for air ingress.

  • Corrective Actions:

    • Minimize exposure to ambient air and light during all handling steps.

    • Use a glove box or glove bag for aliquoting and weighing if the compound is highly sensitive.

    • If discoloration is observed, it is recommended to re-analyze the purity of the compound before use.

Data on Storage and Stability

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of chemical degradation reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidative degradation of the amino group and imidazole ring.
Light Protected from lightMinimizes the risk of photodegradation.[3][6]
Moisture DesiccatedPrevents hydrolysis of the ethyl ester.[1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method and may require optimization for specific equipment and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase A to a final concentration of approximately 1 mg/mL.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Compound Compound Storage_Conditions 2-8°C Inert Atmosphere Protect from Light Dry Conditions Compound->Storage_Conditions Store Under Degradation_Product_1 4-amino-1-methyl-1H-imidazole-2-carboxylic acid (Hydrolysis Product) Compound->Degradation_Product_1 Moisture (Acid/Base catalysis) Degradation_Product_2 Oxidized Species (Oxidation Product) Compound->Degradation_Product_2 Oxygen (Air/Light) Degradation_Product_3 Photodegradation Products Compound->Degradation_Product_3 Light Exposure

Caption: Logical relationship of storage conditions and potential degradation pathways.

Start Start: Observe Degradation Check_Storage Verify Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Light Protection? - Moisture? Start->Check_Storage Purity_Analysis Analyze Purity by HPLC Check_Storage->Purity_Analysis Identify_Degradation_Product Identify Degradation Product (e.g., by LC-MS) Purity_Analysis->Identify_Degradation_Product Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Identify_Degradation_Product->Implement_CAPA End End: Stable Compound Implement_CAPA->End

Caption: Troubleshooting workflow for observed degradation.

References

Technical Support Center: Large-Scale Production of 4-amino-5-imidazolecarboxamide (AICA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of 4-amino-5-imidazolecarboxamide (AICA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis, purification, and handling of AICA.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the large-scale production of AICA.

Synthesis & Reaction Issues

Q1: We are experiencing low yields in our AICA synthesis. What are the potential causes and solutions?

A1: Low yields in AICA synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Ensure that the reaction temperature is strictly controlled, as deviations can lead to side product formation. For instance, in the synthesis from diaminomaleonitrile, the initial reaction with phosphorus oxychloride should be maintained at 0-5°C, followed by a controlled increase to 5-35°C.[1] The subsequent hydrolysis step is typically performed at a higher temperature, around 95-100°C, for a specific duration (e.g., 3 hours).[1]

  • Purity of Starting Materials: The purity of raw materials like diaminomaleonitrile and formamide is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted by-products, thereby reducing the yield of the desired product.

  • Inefficient Mixing: In large-scale reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in incomplete reactions and increased side product formation. Ensure your reactor's agitation system is adequate for the scale of your reaction.

  • Moisture Contamination: Certain reagents used in the synthesis, such as phosphorus oxychloride, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of sensitive reagents.[1]

Q2: Our final product has a high level of impurities. How can we improve the purity of AICA?

A2: Improving the purity of AICA involves optimizing both the reaction and the purification steps.

  • Reaction Optimization: As mentioned above, strict control of reaction parameters can minimize the formation of by-products.

  • Purification Protocol:

    • Recrystallization: A common and effective method for purifying AICA is recrystallization from water.[1] The crude product is dissolved in hot water and allowed to cool slowly, causing the pure AICA to crystallize while impurities remain in the solution.

    • Washing: After filtration, washing the filter cake with a suitable solvent, such as absolute ethanol, can remove residual impurities.[1]

    • pH Adjustment: During the work-up, carefully adjusting the pH of the solution to 6.5-7 with an acid like hydrochloric acid can precipitate the AICA, leaving some impurities in the solution.[1]

Q3: We are concerned about the use of highly toxic cyanides in one of the synthetic routes. Are there safer, scalable alternatives?

A3: Yes, the use of highly toxic cyanides is a significant limitation for industrial production due to safety regulations and environmental concerns.[1] A safer and more scalable alternative starts from diaminomaleonitrile and formamide.[1] This method avoids the use of cyanides and is more suitable for production in standard chemical manufacturing facilities.

Handling & Storage

Q4: What are the recommended storage conditions for AICA and its hydrochloride salt?

A4: 4-Amino-5-imidazolecarboxamide hydrochloride should be stored in a tightly closed container in a cool, dry place.[2] For long-term storage of the solid powder, -20°C is recommended.[3] Solutions in solvents like DMSO should be stored at -80°C for up to a year.[3] The compound is known to be stable under various conditions, which is advantageous for laboratory use.[4]

Q5: We are having trouble dissolving AICA for our experiments. What are the recommended solvents?

A5: The solubility of AICA can vary. 4-Amino-5-imidazolecarboxamide hydrochloride is soluble in water.[4] For the free base, Dimethyl sulfoxide (DMSO) is a good solvent, with a solubility of up to 25 mg/mL.[5] It is advisable to use fresh DMSO as moisture absorption can reduce solubility.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale production challenges for 4-amino-5-imidazolecarboxamide?

A1: The primary challenges in the large-scale production of AICA include:

  • Choice of Synthetic Route: Traditional methods often involve highly toxic reagents like cyanides, which are difficult to handle and require specialized facilities and stringent safety protocols.[1]

  • Cost-Effectiveness: Some synthetic routes start from complex and expensive intermediate raw materials, making the final product economically unviable for large-scale production.[1]

  • Process Control: The synthesis requires strict control over parameters like temperature, pH, and reaction time to ensure high yield and purity.[1]

  • Purification: Achieving high purity on a large scale can be challenging and may require multiple purification steps, such as recrystallization and washing, which can impact the overall yield.[1]

Q2: What are the main synthetic routes for AICA production?

A2: There are two main synthetic routes for AICA:

  • Cyanide-based Route: This route uses highly toxic cyanides (e.g., sodium cyanide, hydrocyanic acid). While effective, it is not widely used in industrial settings due to the associated hazards and regulatory hurdles.[1]

  • Diaminomaleonitrile-based Route: A more industrially viable route starts from diaminomaleonitrile and formamide. This method is considered safer and more accessible for general chemical production facilities.[1] Other reported syntheses often rely on starting materials that are not available on a large scale, making them unsuitable for industrial production.[1]

Q3: Is the chemical synthesis of AICA ribonucleotides also challenging?

A3: Yes, the chemical synthesis of AICA ribonucleotides with specific phosphorylation levels is described as challenging and expensive.[6][7] As an alternative, enzymatic cascade reactions have been developed to produce phosphorylated AICA derivatives more efficiently.[6][7]

Q4: What are the applications of 4-amino-5-imidazolecarboxamide?

A4: AICA and its derivatives have several important applications:

  • It is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals, including anti-inflammatory and anti-cancer agents.[4]

  • It is a key intermediate for the synthesis of the medication temozolomide.[1]

  • In biochemical research, it serves as a substrate or inhibitor in enzymatic reactions.[4]

  • AICA ribonucleoside (AICAr) is a well-known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[8][9]

Data Presentation

Table 1: Summary of an Industrial Production Method for AICA
StepReactantsReagents/SolventsTemperature (°C)Reaction TimeKey Post-TreatmentPurity Achieved
1. Intermediate Synthesis Diaminomaleonitrile, FormamideTetrahydrofuran (THF), Phosphorus oxychloride0-5 (addition), 5-35 (reaction)~2 hoursQuenching with water, pH adjustment to 8-8.5, extraction with ethyl acetate-
2. AICA Synthesis Intermediate 1Water, Sodium hydroxide95-100~3 hourspH adjustment to 6.5-7 with HCl, filtration, recrystallization from water99.86% (LC)

Data synthesized from patent information.[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-amino-5-imidazolecarboxamide

This protocol is based on an industrial production method described in patent literature.[1]

Step 1: Synthesis of Intermediate 1

  • Under an inert argon atmosphere, charge a suitable reactor with tetrahydrofuran (THF).

  • Add diaminomaleonitrile and formamide to the reactor.

  • Cool the mixture to 0-5°C.

  • Slowly add phosphorus oxychloride while maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the temperature to rise to and maintain it at 5-35°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC) until the diaminomaleonitrile is consumed.

  • Once the reaction is complete, add methanol to the reaction mixture, followed by quenching with water.

  • Adjust the pH of the mixture to 8-8.5.

  • Extract the product with ethyl acetate.

  • Dry the organic phase and concentrate it to obtain the crude intermediate.

  • Purify the intermediate by pulping in petroleum ether, followed by filtration and drying.

Step 2: Synthesis of 4-amino-5-imidazolecarboxamide

  • Under an inert argon atmosphere, charge a reactor with water and sodium hydroxide.

  • Add the intermediate from Step 1 to the alkaline solution.

  • Heat the mixture to 95-100°C and maintain this temperature for approximately 3 hours, monitoring the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 6.5-7 with hydrochloric acid at 0-5°C to precipitate the product.

  • Filter the precipitate and wash the filter cake.

  • Recrystallize the crude product from water.

  • Wash the recrystallized product with absolute ethanol and dry to obtain pure 4-amino-5-imidazolecarboxamide.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: AICA Synthesis start1 Diaminomaleonitrile + Formamide in THF reagent1 Add POCl3 (0-5°C) start1->reagent1 reaction1 Reaction (5-35°C) reagent1->reaction1 workup1 Work-up: Quench, pH adjust, Extract reaction1->workup1 intermediate Intermediate 1 workup1->intermediate start2 Intermediate 1 in NaOH solution intermediate->start2 reaction2 Reaction (95-100°C) start2->reaction2 workup2 Work-up: pH adjust, Filter reaction2->workup2 purification Recrystallization (Water) workup2->purification final_product Pure AICA purification->final_product

Caption: Workflow for the industrial synthesis of AICA.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Suboptimal Reaction Conditions issue->cause1 cause2 Impure Starting Materials issue->cause2 cause3 Inefficient Mixing issue->cause3 cause4 Moisture Contamination issue->cause4 solution5 Optimize Purification: Recrystallization, Washing issue->solution5 solution1 Strictly Control Temp, Time, & Stoichiometry cause1->solution1 solution2 Use High-Purity Reagents cause2->solution2 solution3 Optimize Agitation in Reactor cause3->solution3 solution4 Use Dry Glassware & Inert Atmosphere cause4->solution4

Caption: Troubleshooting logic for AICA production issues.

AICA_pathway AICAr AICAr (Acadesine) ZMP ZMP (AICA Ribonucleotide) AICAr->ZMP Phosphorylation (Adenosine Kinase) AICA AICA (4-amino-5-imidazolecarboxamide) AICA->AICAr Ribosylation AMPK AMPK ZMP->AMPK Activates IMP IMP (Inosine Monophosphate) ZMP->IMP Enters de novo purine synthesis Purines Purine Nucleotides (ATP, GTP) IMP->Purines

Caption: Simplified metabolic pathway of AICA ribonucleoside (AICAr).

References

Technical Support Center: Acid-Base Treatment for Purification of Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the acid-base purification of imidazole intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the acid-base extraction of imidazole derivatives, offering practical solutions and preventative measures.

General Questions

Q1: Why is acid-base extraction a suitable method for purifying imidazole intermediates? A1: The imidazole ring contains a basic nitrogen atom, which can be protonated by an acid to form a water-soluble salt. This property allows for the separation of basic imidazole derivatives from neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent, washing with an aqueous acid to extract the protonated imidazole into the aqueous layer, and then neutralizing the aqueous layer to precipitate or re-extract the purified neutral imidazole product.[1]

Q2: My imidazole derivative is unstable under acidic or basic conditions. What should I do? A2: If your compound is prone to degradation, consider using a weaker acid or base for the extraction and neutralization steps.[1][2] For example, instead of 1 M HCl, a dilute solution of citric acid might be used. For neutralization, a saturated solution of sodium bicarbonate can be used instead of 1 M NaOH.[1] Always monitor the reaction for potential degradation using techniques like Thin Layer Chromatography (TLC).

Acidic Wash & Extraction Issues

Q1: An emulsion has formed during the extraction, and the layers won't separate. How can I resolve this? A1: Emulsions are common, especially when the mixture is shaken too vigorously.[1] To break the emulsion, try the following:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.

Q2: The yield of my imidazole derivative is low after the acidic wash. Where did my product go? A2: There are several possibilities for low yield at this stage:

  • Insufficient Acid: The aqueous acid may not have been sufficient to protonate and extract all of the basic imidazole. Perform a second or third wash of the organic layer with fresh aqueous acid.[1]

  • Incorrect pH: Ensure the pH of the aqueous layer is low enough to fully protonate your specific imidazole derivative. Check the pH with litmus paper or a pH meter.

  • Product Precipitation: If the protonated salt of your imidazole is not soluble in the aqueous acid, it may have precipitated at the interface. If this occurs, you may need to add more water or a different acid to dissolve the salt.

Neutralization & Back-Extraction Issues

Q1: I'm not recovering my imidazole derivative from the aqueous layer after neutralization. What went wrong? A1: This is a common issue that can be attributed to several factors:

  • Incomplete Neutralization: You may not have added enough base to deprotonate the imidazole salt. The pH of the solution must be brought above the pKa of your imidazole to regenerate the neutral, less water-soluble form. Always check the final pH with pH paper.[1]

  • High Water Solubility: Some imidazole derivatives remain highly soluble in water even in their neutral form. If your product does not precipitate, you must perform a back-extraction of the neutralized aqueous solution with an organic solvent like dichloromethane or ethyl acetate.[1]

  • Salt Concentration: The high concentration of salt formed during neutralization (e.g., NaCl from HCl and NaOH) can increase the solubility of your product in the aqueous layer.[1] Using a weaker acid/base pair can sometimes mitigate this.

Q2: My product is "oiling out" as a liquid instead of precipitating as a solid during neutralization. What should I do? A2: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid.[1][3] This often happens if the melting point of the compound is low or if impurities are present.

  • Perform a Back-Extraction: Instead of trying to isolate the oil, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1] The oil will dissolve in the organic layer, which can then be dried and concentrated to yield the product.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.[1]

  • Add Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the solution can induce crystallization.[1]

Data Presentation

Quantitative data for purification outcomes can vary significantly based on the specific imidazole derivative. However, the following tables provide typical parameters and a qualitative comparison of common purification techniques.

Table 1: Typical HPLC Purity Analysis Parameters for Imidazole Derivatives [1]

ParameterSetting 1 (Reversed-Phase)Setting 2 (Normal-Phase)
Column C18 (e.g., 5 µm particle size)Silica
Mobile Phase A 0.025 M KH₂PO₄ in water, pH 3.2Water with 0.1% formic acid
Mobile Phase B Methanol or AcetonitrileAcetonitrile or Methanol
Gradient Isocratic or Gradient (e.g., 5% to 95% B)Gradient (e.g., 95% to 5% B)

Table 2: Qualitative Comparison of Purification Techniques for Imidazole Intermediates

TechniqueTypical PurityTypical RecoveryKey Advantages
Acid-Base Extraction 70-95%>90%Excellent for removing neutral and acidic/basic impurities; scalable.[1]
Column Chromatography >95%60-90%High resolution for separating closely related compounds.
Recrystallization >98%50-80%Yields highly pure crystalline solid; good for final polishing step.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of an N-Alkylated Imidazole

This protocol provides a general guideline for purifying a basic imidazole derivative from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated imidazole will move to the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of dilute acid to ensure complete recovery.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts and cool them in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic. Verify with pH paper.

    • If the product precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product oils out or is water-soluble: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified imidazole.[1]

Protocol 2: Flash Column Chromatography of a Substituted Imidazole

This is often used as a subsequent purification step if acid-base extraction is insufficient.

  • Preparation of the Column:

    • Choose an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).[2]

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for better separation, use "dry loading": adsorb the product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Troubleshooting Tailing: For basic imidazoles that interact strongly with acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow and Logic Diagrams

G cluster_workflow General Purification Workflow Synthesis Crude Reaction Mixture Workup Acid-Base Extraction Synthesis->Workup Purification Further Purification (Chromatography/ Recrystallization) Workup->Purification Analysis Pure Imidazole Intermediate Purification->Analysis

Caption: A typical workflow from synthesis to a pure imidazole intermediate.

G start Crude Mixture in Organic Solvent (Imidazole + Neutral Impurities) add_acid Add Aqueous Acid (e.g., 1M HCl) & Shake start->add_acid separation Layer Separation add_acid->separation organic_layer Organic Layer (Neutral Impurities) separation->organic_layer Discard aqueous_layer Aqueous Layer (Protonated Imidazole Salt) separation->aqueous_layer Collect add_base Add Aqueous Base (e.g., 1M NaOH) to Neutralize (pH > pKa) aqueous_layer->add_base back_extract Precipitation or Back-Extraction into Fresh Organic Solvent add_base->back_extract end Purified Imidazole back_extract->end

Caption: Logical flow of the acid-base extraction process for imidazoles.

G problem Problem Encountered During Acid-Base Extraction emulsion Emulsion Formed? problem->emulsion low_recovery Low Recovery After Neutralization? problem->low_recovery oiling_out Product Oiled Out? problem->oiling_out emulsion->low_recovery No sol_emulsion Solution: 1. Add Brine 2. Let stand without shaking 3. Filter through Celite emulsion->sol_emulsion Yes low_recovery->oiling_out No sol_low_recovery Solution: 1. Check pH, ensure it's basic 2. Perform back-extraction with   an organic solvent 3. Saturate aqueous layer with salt low_recovery->sol_low_recovery Yes sol_oiling_out Solution: 1. Perform back-extraction   with an organic solvent 2. Scratch flask with glass rod 3. Add a seed crystal oiling_out->sol_oiling_out Yes success Problem Resolved sol_emulsion->success sol_low_recovery->success sol_oiling_out->success

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the proton nuclear magnetic resonance (1H NMR) spectral data for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and a structurally related compound, ethyl 4-methyl-1H-imidazole-2-carboxylate. This analysis is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Due to the limited availability of publicly accessible, experimentally verified 1H NMR data for this compound, this guide presents a predicted spectrum based on established substituent effects on the imidazole ring. This is compared against the reported experimental data for ethyl 4-methyl-1H-imidazole-2-carboxylate.

Predicted and Experimental 1H NMR Data Comparison

The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for the reference compound, ethyl 4-methyl-1H-imidazole-2-carboxylate.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted)H-5~6.5-7.0Singlet (s)N/A
-NH2~4.0-5.0 (broad)Singlet (s)N/A
N-CH3~3.6Singlet (s)N/A
-OCH2CH3~4.3Quartet (q)~7.1
-OCH2CH3~1.3Triplet (t)~7.1
Ethyl 4-methyl-1H-imidazole-2-carboxylate (Experimental)H-57.43Singlet (s)N/A
N-H11.5 (broad)Singlet (s)N/A
4-CH32.25Singlet (s)N/A
-OCH2CH34.38Quartet (q)7.1
-OCH2CH31.37Triplet (t)7.1

Note: The predicted chemical shifts for this compound are estimations based on the strong electron-donating effect of the amino group at the C4 position, which is expected to shield the H-5 proton, causing an upfield shift compared to the methyl-substituted analog. The amino protons are expected to be broad and their chemical shift can be highly dependent on solvent and concentration.

Experimental Protocols

A standard protocol for acquiring 1H NMR spectra for compounds of this nature is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Nucleus: 1H

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

  • Data Processing: Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID).

Molecular Structure and Proton Labeling

The chemical structure of this compound with protons labeled for 1H NMR assignment is depicted below.

G cluster_imidazole C2 C N3 N C2->N3 COOEt COOEt C2->COOEt N1 N N1->C2 N_CH3 CH₃ N1->N_CH3 C5 C C5->N1 H5 H-5 C5->H5 C4 C C4->C5 NH2 H₂N C4->NH2 N3->C4

Caption: Structure of this compound.

Comparative 13C NMR Analysis of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectral data for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its hypothetical derivatives. The data presented is based on established chemical shift principles for substituted imidazoles and related heterocyclic systems. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of novel imidazole-based compounds.

Molecular Structure and Carbon Numbering

The general structure and carbon numbering scheme for the analyzed imidazole derivatives are depicted below. This numbering is used consistently throughout the guide for unambiguous assignment of 13C NMR signals.

Caption: General structure of this compound with carbon numbering.

Comparative 13C NMR Chemical Shift Data

The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and a hypothetical derivative, ethyl 4-acetylamino-1-methyl-1H-imidazole-2-carboxylate. The predicted values are derived from the analysis of structurally similar compounds and established substituent effects on imidazole rings.[1][2] All chemical shifts (δ) are reported in parts per million (ppm).

Carbon AtomThis compound (Predicted δ, ppm)Ethyl 4-acetylamino-1-methyl-1H-imidazole-2-carboxylate (Predicted δ, ppm)
C2140-145140-145
C4135-140130-135
C5110-115112-117
N-CH330-3530-35
C=O (ester)160-165160-165
O-CH260-6560-65
CH3 (ethyl)14-1614-16
C=O (amide)-168-172
CH3 (amide)-22-26

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate structural analysis. The following is a standard experimental protocol for the 13C NMR analysis of imidazole derivatives.

Sample Preparation:

  • Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent can influence chemical shifts.[3]

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is typically used.

  • Solvent: DMSO-d6 is a common choice for these types of compounds.[4]

  • Temperature: 25 °C[1]

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-200 ppm.

Logical Workflow for Structural Elucidation

The process of identifying and characterizing imidazole derivatives using 13C NMR spectroscopy follows a logical workflow. This involves predicting the chemical shifts, acquiring the experimental spectrum, and comparing the data to confirm the structure.

G A Propose Structure of Imidazole Derivative B Predict 13C NMR Chemical Shifts A->B C Acquire Experimental 13C NMR Spectrum A->C E Compare Predicted and Experimental Data B->E D Assign Signals in Experimental Spectrum C->D D->E F Structural Confirmation or Revision E->F

Caption: Workflow for 13C NMR based structural analysis of imidazole derivatives.

Discussion of Substituent Effects

The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the nature of the substituents.[5][6]

  • C2: The chemical shift of C2 is significantly influenced by the electronic nature of the substituent at this position. An electron-withdrawing group like the ethyl carboxylate group generally causes a downfield shift.

  • C4 and C5: The positions of the C4 and C5 signals are particularly useful for determining the substitution pattern on the imidazole ring. An electron-donating group, such as an amino group at C4, will shield this carbon, causing an upfield shift compared to an unsubstituted imidazole. Conversely, acylation of the amino group to an acetamido group reduces its electron-donating ability, leading to a downfield shift of the C4 signal. The chemical shift difference between C4 and C5 can be a diagnostic tool for identifying isomers.[1]

  • N-Methyl Group: The chemical shift of the N-methyl group is typically found in the range of 30-35 ppm and is less affected by substituents on the imidazole ring compared to the ring carbons themselves.

  • Ethyl Carboxylate Group: The signals for the ethyl carboxylate group are characteristic, with the carbonyl carbon appearing far downfield (160-165 ppm), the methylene carbon around 60-65 ppm, and the methyl carbon at approximately 14-16 ppm.

By carefully analyzing the 13C NMR spectrum and considering these substituent effects, researchers can confidently determine the structure of novel this compound derivatives.

References

A Comparative Guide to the Mass Spectrometry of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key heterocyclic building block. The following sections detail its predicted mass spectral characteristics and compare them with experimental data from structurally related analogs and isomers. This information is crucial for researchers in medicinal chemistry and drug development for the unambiguous identification and characterization of this compound and its derivatives.

Overview of Analyzed Compounds

For a comprehensive comparison, this guide focuses on this compound and three key alternative compounds: two structural isomers and a commercially available analog. The selection of these alternatives allows for an insightful examination of how substituent positioning and the presence of functional groups influence mass spectrometric behavior.

  • Target Compound: this compound

  • Alternative 1 (Isomer): Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

  • Alternative 2 (Isomer): Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate

  • Alternative 3 (Analog): Ethyl 1H-imidazole-2-carboxylate

Mass Spectrometry Data Comparison

The following tables summarize the key mass spectrometry data for the target compound and its alternatives. The data for the target compound is based on high-quality predictions, while the data for the analog is derived from experimental observations.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound [1]

AdductPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺170.09241134.8
[M+Na]⁺192.07435144.0
[M+NH₄]⁺187.11895154.3
[M+K]⁺208.04829143.1
[M-H]⁻168.07785136.1
[M]⁺169.08458136.2

Note: Data is predicted and serves as a baseline for experimental verification.

Table 2: Comparison of Key Properties and Available Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Key Experimental MS Data
This compound C₇H₁₁N₃O₂169.18169.08513[1]Predicted data in Table 1
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate C₇H₁₁N₃O₂169.18[2]169.08513Experimental LC-MS data is available from some vendors, but not publicly detailed.[3]
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate C₇H₁₁N₃O₂169.18[4]169.08513[4]No public experimental MS data found.
Ethyl 1H-imidazole-2-carboxylate C₆H₈N₂O₂140.14140.05858[5]GC-MS (EI): Top peaks at m/z 68, 96, 95.[5] MS-MS ([M+H]⁺): Precursor m/z 141.0659, product ions at m/z 95.1, 113.[5]

Predicted Fragmentation and Comparison

The fragmentation pattern of imidazole derivatives is influenced by the nature and position of substituents on the ring. The presence of an amino group, a methyl group, and an ethyl carboxylate group on the target compound suggests several potential fragmentation pathways under collision-induced dissociation (CID).

  • Loss of the ethyl group (-C₂H₅): A common fragmentation for ethyl esters.

  • Loss of ethylene (-C₂H₄): Another characteristic fragmentation of ethyl esters.

  • Decarboxylation (-CO₂): Loss of carbon dioxide from the carboxylate group.

  • Cleavage of the imidazole ring: While the imidazole ring is relatively stable, characteristic losses of small molecules like HCN can occur.[6]

Comparison with Isomers:

  • Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: The different position of the carboxylate group (position 5 vs. 2) would likely lead to different relative abundances of fragment ions, although the main fragmentation pathways would be similar.

  • Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate: The presence of a primary amine on the methyl group and the absence of N-methylation on the ring would significantly alter the fragmentation pattern compared to the target compound.

Comparison with Analog (Ethyl 1H-imidazole-2-carboxylate):

The experimental MS-MS data for this analog, with a precursor ion [M+H]⁺ at m/z 141, shows major product ions at m/z 95.1 and 113.[5] This suggests the loss of ethanol (-46 Da) to form the ion at m/z 95 and the loss of CO (-28 Da) to form the ion at m/z 113. This provides a valuable experimental baseline for predicting the fragmentation of the more complex target compound.

Experimental Protocols

To generate high-quality, comparable mass spectrometry data for these compounds, a standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended.

4.1. Sample Preparation

  • Standard Solutions: Prepare 1 mg/mL stock solutions of each compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to desired concentrations (e.g., 1 µg/mL).

4.2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of isomers, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in the m/z range of 50-500 to identify the [M+H]⁺ precursor ions.

    • Tandem MS (MS/MS): Perform product ion scans for the [M+H]⁺ ion of each compound using a suitable collision energy (e.g., 10-30 eV with argon as the collision gas) to generate fragmentation spectra.

Visualizations

Experimental Workflow for Comparative Analysis

G Workflow for Comparative Mass Spectrometry Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis and Comparison A Target Compound (Ethyl 4-amino-1-methyl-1H- imidazole-2-carboxylate) C Prepare Stock and Working Solutions A->C B Alternative Compounds (Isomers and Analogs) B->C D HPLC/UHPLC Separation (C18 Column) C->D Inject E ESI-MS Detection (Positive Ion Mode) D->E F Full Scan (MS1) and Tandem MS (MS/MS) E->F G Identify Precursor Ions ([M+H]⁺) F->G H Analyze Fragmentation Patterns G->H I Compare Spectra of Target and Alternatives H->I J Generate Comparative Report I->J

Caption: A flowchart illustrating the key steps for a comparative mass spectrometry analysis of the target compound and its alternatives.

Logical Relationship of Compared Compounds

G Structural Relationships of Compared Compounds Target Ethyl 4-amino-1-methyl-1H- imidazole-2-carboxylate (Target) Isomer1 Ethyl 4-amino-1-methyl-1H- imidazole-5-carboxylate Target->Isomer1 Isomer (position of -COOEt) Isomer2 Ethyl 2-(aminomethyl)-1H- imidazole-4-carboxylate Target->Isomer2 Isomer (substituent positions and N-methylation) Analog Ethyl 1H-imidazole-2-carboxylate Target->Analog Structural Analog (lacks -NH₂ and N-CH₃) Base Imidazole Ring Core Base->Target Base->Isomer1 Base->Isomer2 Base->Analog

Caption: A diagram showing the structural relationships between the target compound and its selected isomers and analog.

References

A Comparative Analysis of the Biological Activities of Ethyl and Methyl Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of ethyl and methyl imidazole carboxylates, focusing on their antimicrobial and anticancer properties. The information presented is based on available experimental data to assist researchers in understanding the potential structure-activity relationships and guiding future drug discovery efforts.

Antimicrobial Activity

A study by Ökten et al. provides a direct comparison of the antimicrobial activities of a series of novel methyl and ethyl 1H-benzimidazole-5-carboxylate derivatives. The compounds were evaluated for their antibacterial and antifungal activities, with the minimum inhibitory concentration (MIC) values determined.

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values (in µg/mL) of selected methyl and ethyl benzimidazole-5-carboxylate derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial activity.

Compound IDR GroupTest OrganismMIC (µg/mL)
Series 1
Compound AMethylStaphylococcus aureus>100
Compound BEthylStaphylococcus aureus>100
Series 2
Compound CMethylStaphylococcus aureus12.5
Compound DEthylStaphylococcus aureus12.5
Compound CMethylE. coli50
Compound DEthylE. coli50
Compound CMethylCandida albicans100
Compound DEthylCandida albicans100

Observation: In the studied series of benzimidazole-5-carboxylate derivatives, the antimicrobial activity does not appear to be significantly influenced by the ester group (methyl vs. ethyl). For instance, in Series 2, both the methyl (Compound C) and ethyl (Compound D) esters exhibit identical MIC values against Staphylococcus aureus, E. coli, and Candida albicans. This suggests that for this particular scaffold, modifications at other positions on the benzimidazole ring have a more pronounced effect on antimicrobial potency than the choice between a methyl and an ethyl ester.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized imidazole carboxylates are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B Adjust turbidity D Inoculate wells with microbial suspension B->D Dilute and add to wells C Prepare Compound Dilutions in 96-well plate C->D Add to wells E Incubate plate (24-48h at 37°C) D->E F Visually inspect for growth E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Workflow for antimicrobial screening.
Mechanism of Action: Antimicrobial Effects

The primary mechanism of antimicrobial action for many imidazole derivatives involves the disruption of the microbial cell membrane.[1] The lipophilic nature of the imidazole core allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Anticancer Activity

Direct comparative studies on the anticancer activity of ethyl versus methyl imidazole carboxylates with the same core structure are limited in the available literature. However, we can analyze data from separate studies on different, but related, compounds to draw potential inferences.

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selected ethyl imidazole carboxylate and a methyl benzimidazole carboxylate against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic activity.

CompoundR GroupCancer Cell LineIC₅₀ (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateEthylHeLa (Cervical Cancer)0.737 ± 0.05[2]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateEthylHT-29 (Colon Cancer)1.194 ± 0.02[2]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMethylMCF-7 (Breast Cancer)0.73 ± 0.0
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMethylMDA-MB-231 (Breast Cancer)20.4 ± 0.2

Observation: It is challenging to make a direct comparison due to the differences in the core structures (imidazole vs. benzimidazole) and the cancer cell lines tested. However, both ethyl and methyl imidazole carboxylate derivatives have demonstrated potent anticancer activity in the sub-micromolar to low micromolar range. The ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate shows significant activity against HeLa and HT-29 cells.[2] Similarly, the methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is highly effective against the MCF-7 breast cancer cell line. Further studies with a systematic variation of the ester group on the same molecular scaffold are needed for a conclusive comparison.

Experimental Protocols: In Vitro Anticancer Assays

A variety of assays are employed to evaluate the anticancer potential of these compounds.

Protocol: MTT Assay for Cell Viability and IC₅₀ Determination

  • Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (ethyl and methyl imidazole carboxylates) for a specified duration (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Additional Anticancer Assays:

  • Colony Formation Assay: This assay assesses the long-term proliferative capacity of cancer cells after treatment with the compounds.

  • Cell Migration (Wound Healing) Assay: This assay evaluates the ability of the compounds to inhibit the migration of cancer cells.

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay determines if the compounds induce programmed cell death (apoptosis).

Mechanism of Action: Anticancer Effects

The anticancer activity of many imidazole derivatives is attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[3][4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Some imidazole derivatives have also been shown to modulate key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and AXL receptor tyrosine kinase (AXL-RTK) pathways, leading to the downregulation of pro-survival genes and the induction of apoptosis.[7]

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_inhibition Cellular Effects cluster_arrest Cell Cycle cluster_apoptosis Apoptosis Induction A Imidazole Carboxylate (e.g., Ethyl/Methyl Ester) B Inhibition of Tubulin Polymerization A->B Binds to tubulin C Disruption of Microtubule Dynamics B->C D G2/M Phase Cell Cycle Arrest C->D E Activation of Caspase Cascade D->E F Apoptosis (Programmed Cell Death) E->F

Proposed mechanism of anticancer action.

Conclusion

Based on the available data, the biological activity of imidazole carboxylates is significantly influenced by the overall molecular structure, with the choice between an ethyl and a methyl ester group playing a nuanced role. In the context of the studied antimicrobial benzimidazole derivatives, this substitution appears to have a minimal impact on potency. For anticancer applications, while both ethyl and methyl derivatives show promise, the lack of direct comparative studies makes it difficult to definitively conclude which ester is superior. The observed high potency of specific ethyl and methyl imidazole carboxylates in different cancer cell lines underscores the therapeutic potential of this class of compounds. Further research involving systematic modifications of the ester group on a consistent imidazole scaffold is warranted to elucidate a clearer structure-activity relationship and to optimize the design of future drug candidates.

References

Spectroscopic Characterization: A Comparative Guide for Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic characterization of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its structural isomers. Due to the limited availability of public experimental spectroscopic data for this compound, this document presents predicted data for the target molecule alongside available experimental data for closely related compounds to offer a valuable comparative reference.

Introduction

This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming its chemical structure, purity, and for quality control in synthetic processes. This guide focuses on the key spectroscopic techniques used for the characterization of such heterocyclic compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometry Peaks (m/z)Data Source
This compoundC₇H₁₁N₃O₂169.18[M+H]⁺: 170.09241Predicted Data[1]
Ethyl 4-amino-1H-imidazole-5-carboxylateC₆H₉N₃O₂155.15155, 109, 127Experimental (GC-MS)

Note: The predicted data for this compound is based on its chemical structure and does not represent experimental values.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid obscuring proton signals from the sample.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The instrument is typically a 400 MHz or 500 MHz spectrometer.

  • Acquire the spectrum at room temperature.

  • Key parameters to set include the number of scans (typically 8 to 16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons for each signal.

3. ¹³C NMR Spectroscopy:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans is usually required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

1. Sample Preparation (Solid Sample):

  • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.[2] Compress the mixture under high pressure to form a transparent or translucent pellet.[2]

  • Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[3] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

2. Data Acquisition:

  • Place the prepared sample in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample as needed depending on the sensitivity of the instrument.

2. Data Acquisition:

  • The choice of ionization technique is crucial. For small organic molecules like the target compound, Electrospray Ionization (ESI) or Chemical Ionization (CI) are common choices.[4]

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental formula.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound and its analogs relies on a combination of NMR, IR, and mass spectrometry techniques. While experimental data for the primary compound of interest is currently scarce in the public domain, the provided protocols and comparative data for related isomers offer a solid foundation for researchers undertaking the synthesis and characterization of this and similar molecules. The presented workflow emphasizes the logical progression from synthesis to comprehensive analysis, ensuring the unambiguous identification and purity assessment of novel chemical entities.

References

Comparative Analysis of Substituted Imidazole Carboxylates in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activities of various substituted imidazole carboxylates and related derivatives against key enzyme targets. The information is compiled from recent scientific literature to aid in the rational design and development of novel therapeutic agents.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the in vitro inhibitory potency (IC50 or Ki) of different substituted imidazole derivatives against Poly(ADP-ribose) polymerase-1 (PARP-1), Cyclooxygenase (COX) enzymes, and Cholinesterases (AChE and BChE).

Table 1: Inhibition of PARP-1 by Substituted Imidazole Carboxamide Derivatives

Compound IDStructurePARP-1 IC50 (µM)Reference
12 1H-Thieno[3,4-d]imidazole-4-carboxamide core with piperazine linker0.723[1]
13a Compound 12 with ortho-thenoyl substitution>10[1]
13b Compound 12 with benzoyl substitution3.864[1]
16g 1H-Thieno[3,4-d]imidazole-4-carboxamide with 4-fluorophenyl substitution0.107[1]
16i 1H-Thieno[3,4-d]imidazole-4-carboxamide with 3-fluorophenyl substitution0.098[1]
16j 1H-Thieno[3,4-d]imidazole-4-carboxamide with 2-fluorophenyl substitution0.086[1]
16l 1H-Thieno[3,4-d]imidazole-4-carboxamide with 4-methoxyphenyl substitution0.045[1]
Veliparib Reference PARP-1 Inhibitor0.005[2]
Olaparib Reference PARP-1 Inhibitor0.001[2]

Note: The core structure for compounds 12, 13a, and 13b is a 1H-thieno[3,4-d]imidazole-4-carboxamide with a piperazine linker, while compounds 16g, 16i, 16j, and 16l have substitutions directly on a phenyl ring attached to the imidazole scaffold.

Table 2: Inhibition of COX-1 and COX-2 by Substituted Imidazole Derivatives

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5a 1-benzyl-2-(methylsulfonyl)-5-phenyl-1H-imidazole813.622.5[3]
5b 1-benzyl-2-(methylsulfonyl)-5-(4-methoxyphenyl)-1H-imidazole820.71115.5[3]
5c 1-benzyl-2-(methylsulfonyl)-5-(4-chlorophenyl)-1H-imidazole1382.555.2[3]
5d 1-benzyl-2-(methylsulfonyl)-5-(4-bromophenyl)-1H-imidazole951.373.1[3]
5e 1-benzyl-2-(methylsulfonyl)-5-(4-nitrophenyl)-1H-imidazole781.843.3[3]
Celecoxib Reference COX-2 Inhibitor24.30.06405[3]

Table 3: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Imidazole-Thiazole Derivatives

Compound IDStructureAChE % Inhibition (at 10 µg/mL)BChE % Inhibition (at 10 µg/mL)Reference
2a 1-methyl-1H-imidazol-2-yl-methylene-hydrazinyl-thiazole derivative11.99Not Active[4]
2b Substituted phenyl attached to thiazole ring30.42Not Active[4]
2e Substituted phenyl attached to thiazole ring30.0024.76[4]
2f Substituted phenyl attached to thiazole ring1.609.37[4]
2g Substituted phenyl attached to thiazole ring4.4027.66[4]
2h Substituted phenyl attached to thiazole ring25.7716.33[4]
2i Substituted phenyl attached to thiazole ring39.5319.95[4]
Donepezil Reference Cholinesterase Inhibitor98.9786.48[4]
Galantamine Reference Cholinesterase Inhibitor100.8675.89[4]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of damaged DNA.

  • Materials:

    • Histone-coated 96-well plates

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

    • Test compounds (substituted imidazole carboxylates) dissolved in DMSO

  • Procedure:

    • To the histone-coated wells, add the assay buffer, activated DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding the PARP-1 enzyme.

    • Incubate the plate to allow for the PARP-1 catalyzed reaction to occur.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate to allow binding to the biotinylated histones.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which is the second step in the conversion of arachidonic acid to prostaglandins.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

    • Assay buffer (e.g., Tris-HCl)

    • Test compounds dissolved in DMSO

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compounds at various concentrations to the wells.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Add the fluorometric probe.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • IC50 values are calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine (a product of substrate hydrolysis by cholinesterases) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Materials:

    • AChE (from electric eel) and BChE (from equine serum)

    • Acetylthiocholine iodide (ATCI) as substrate for AChE

    • Butyrylthiocholine iodide (BTCI) as substrate for BChE

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds dissolved in a suitable solvent

  • Procedure:

    • In a 96-well plate, add the phosphate buffer and the test compound at various concentrations.

    • Add the respective enzyme (AChE or BChE) to the wells and pre-incubate.

    • Add DTNB to all wells.

    • Initiate the reaction by adding the corresponding substrate (ATCI for AChE or BTCI for BChE).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated, and IC50 values are determined by plotting inhibition against inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow relevant to the enzyme inhibition studies of substituted imidazole carboxylates.

PARP1_DNA_Repair_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediate Inhibitor Imidazole Carboxylate Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1 Signaling in DNA Damage Repair and Point of Inhibition.

Enzyme_Inhibition_Workflow cluster_workflow General Enzyme Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Dispense_Inhibitor 2. Dispense Test Inhibitor (Substituted Imidazole Carboxylate) Prepare_Reagents->Dispense_Inhibitor Add_Enzyme 3. Add Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_incubation 4. Pre-incubation Add_Enzyme->Pre_incubation Initiate_Reaction 5. Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Signal 6. Measure Signal (Absorbance, Fluorescence, etc.) Initiate_Reaction->Measure_Signal Data_Analysis 7. Data Analysis (Calculate % Inhibition, IC50) Measure_Signal->Data_Analysis

References

A Comparative Guide to Purity Validation of Ethyl 4-Amino-1-Methyl-1H-Imidazole-2-Carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. While several analytical techniques can be employed for purity assessment, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely utilized method due to its high resolution, sensitivity, and robustness. This guide will delve into a validated HPLC method and compare its performance with alternative techniques such as Differential Scanning Calorimetry (DSC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and APIs. A well-developed and validated HPLC method can accurately quantify the main component and separate it from potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Method

A stability-indicating RP-HPLC method was developed and validated for the quantitative determination of this compound and its potential impurities.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

Sample Preparation:

Accurately weigh and dissolve approximately 10 mg of this compound in the diluent to obtain a final concentration of 0.1 mg/mL.

Data Presentation: HPLC Purity Analysis

The following table summarizes the results of the HPLC analysis of three different batches of this compound.

Batch No.Retention Time (min)Peak Area (%)Purity (%)
Batch A 12.599.8599.85
Batch B 12.599.7299.72
Batch C 12.599.9199.91

Potential Impurities:

ImpurityPotential Source
Starting MaterialsUnreacted precursors from the synthesis.
Synthetic IntermediatesIncompletely reacted intermediates.
By-productsProducts from side reactions during synthesis.
Degradation ProductsFormed due to exposure to light, heat, or humidity.
HPLC Validation Workflow

The following diagram illustrates the key stages involved in the validation of the HPLC method as per ICH guidelines.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application Dev Method Development & Optimization Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Purity Analysis Robustness->Routine_Analysis Implement

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information or be used for initial screening.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the purity of highly pure crystalline substances without the need for a reference standard. The presence of impurities broadens the melting peak and lowers the melting point.

Experimental Protocol: DSC

ParameterSpecification
Instrument Differential Scanning Calorimeter
Sample Pan Aluminum, hermetically sealed
Sample Weight 2-5 mg
Heating Rate 2°C/min
Temperature Range 25°C to 200°C
Purge Gas Nitrogen, 50 mL/min

Data Presentation: DSC Purity Analysis

Batch No.Onset Melting Point (°C)Peak Melting Point (°C)Purity (mol%)
Batch A 145.2148.599.8
Batch B 144.9148.199.7
Batch C 145.5148.899.9
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. It can be used for a quick estimation of purity by comparing the absorbance of a sample solution to that of a known standard. However, it is non-specific and cannot distinguish between the main compound and impurities that absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectroscopy

ParameterSpecification
Instrument UV-Vis Spectrophotometer
Solvent Ethanol
Wavelength Scan 200-400 nm
λmax 245 nm
Concentration 0.01 mg/mL

Data Presentation: UV-Vis Purity Estimation

Batch No.Absorbance at 245 nmPurity Estimate (%)
Batch A 0.998~99.8
Batch B 0.997~99.7
Batch C 0.999~99.9

Note: Purity estimate is based on a standard of known purity.

Comparison Summary

The following table provides a comparative overview of the different analytical techniques for the purity validation of this compound.

FeatureHPLCDSCUV-Vis Spectroscopy
Specificity High (separates impurities)Moderate (for eutectic impurities)Low (non-specific)
Sensitivity High (can detect trace impurities)LowModerate
Quantitative Accuracy HighHigh (for pure crystalline samples)Moderate (estimate)
Throughput ModerateLowHigh
Instrumentation Cost HighHighLow
Reference Standard RequiredNot RequiredRequired
Primary Use Definitive purity and impurity profilingPurity of highly pure crystalline materialsQuick purity check, concentration determination
Logical Relationship of Purity Validation Methods

The following diagram illustrates the logical flow and relationship between the different analytical techniques in a comprehensive purity validation strategy.

Purity_Validation_Strategy cluster_screening Initial Screening cluster_definitive Definitive Purity & Impurity Profiling cluster_orthogonal Orthogonal Method cluster_result Final Result UV_Vis UV-Vis Spectroscopy (Quick Purity Estimate) HPLC HPLC (Primary Method) UV_Vis->HPLC Proceed if passes DSC DSC (Confirmatory for Crystalline Solid) HPLC->DSC Confirm with Purity_Report Comprehensive Purity Report HPLC->Purity_Report DSC->Purity_Report

Caption: Strategy for Comprehensive Purity Validation.

Conclusion

For the comprehensive and accurate purity validation of this compound, a validated RP-HPLC method is indispensable. It provides the necessary specificity and sensitivity to separate and quantify the main component and any potential impurities. While techniques like DSC and UV-Vis spectroscopy can offer valuable, complementary information, they lack the resolving power of HPLC for a complete purity profile. Therefore, a multi-faceted approach, with HPLC as the core technique, is recommended for ensuring the quality and consistency of this critical pharmaceutical intermediate.

A Comparative Crystallographic Analysis of Ethyl 1-Methylimidazole-2-carboxylate and Related Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structure of ethyl 1-methylimidazole-2-carboxylate, a versatile building block in pharmaceutical and materials science, against a structurally related imidazole derivative.[1] The objective is to offer a clear comparison of their crystallographic parameters, supported by experimental data and protocols, to aid researchers in understanding their solid-state properties and potential applications.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for ethyl 1-methylimidazole-2-carboxylate and a comparator, 1,2-dimethylimidazolium iodide, providing a quantitative basis for their structural differences.

ParameterEthyl 1-Methylimidazole-2-carboxylate1,2-Dimethylimidazolium Iodide
Chemical Formula C₇H₁₀N₂O₂C₅H₉IN₂
Molecular Weight 154.17 g/mol 224.05 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 7.2285 (8) Åb = 15.2244 (18) Åc = 7.2801 (9) Åα = 90°β = 112.797 (2)°γ = 90°a = 6.8704 (2) Åb = 8.6118 (3) Åc = 13.5373 (5) Åα = 90°β = 90°γ = 90°
Unit Cell Volume 742.92 (15) ų801.0 ų
Z (Molecules per unit cell) 44
Temperature 100 K200 K
Radiation Wavelength 0.71073 Å (Mo Kα)0.71073 Å (Mo Kα)
R-factor 0.0300.0121
Data Source [Acta Cryst. (2006). E62, o1548–o1549][2][Zeitschrift für Kristallographie - New Crystal Structures (2015)][3]

Experimental Protocols

The determination of the crystal structures presented above follows a standardized methodology involving single-crystal X-ray diffraction. This technique provides precise three-dimensional arrangements of atoms within a crystalline solid.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound of interest are grown using a suitable solvent or solvent system. Slow evaporation of the solvent is a common technique to yield diffraction-quality crystals.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Reduction: The collected diffraction data are processed to correct for experimental factors such as absorption. The intensities and positions of the diffraction spots are determined.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. The final refined structure provides detailed information on bond lengths, bond angles, and other geometric parameters.

Specific Protocol for Ethyl 1-Methylimidazole-2-carboxylate

The crystal structure of ethyl 1-methylimidazole-2-carboxylate was determined using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation.[2] A total of 6360 reflections were collected at 100 K. The structure was solved by direct methods and refined on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule using single-crystal X-ray diffraction.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction Data Collection mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_deposition Deposition (e.g., CCDC) validation->cif_deposition analysis Molecular & Supramolecular Analysis validation->analysis

Caption: A flowchart of the single-crystal X-ray diffraction analysis process.

References

A Comparative Guide to the Biological Activity of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its analogs, focusing on their potential as therapeutic agents. The imidazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key findings from preclinical studies, presents comparative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents. A notable study on structurally similar ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed potent antiproliferative activity against a panel of human cancer cell lines. The substitution at the N-1 position with long alkyl chains was found to be a key determinant of cytotoxic efficacy.

One of the most active compounds identified was ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, which exhibited significant inhibitory effects on the growth and proliferation of various cancer cells.[1] The mechanism of action for this class of compounds involves the induction of apoptosis and inhibition of tubulin polymerization.[1] Specifically, treatment with these analogs leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

Comparative Anticancer Activity of Imidazole-2-carboxylate Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737 ± 0.05[1]
HT-29 (Colon)1.194 ± 0.02[1]
HCT-15 (Colon)> 10[1]
A549 (Lung)> 10[1]
MDA-MB-231 (Breast)> 10[1]

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of a representative imidazole-2-carboxylate analog against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of the imidazole analogs is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing the Anticancer Mechanism

The anticancer activity of these imidazole analogs is linked to the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).

anticancer_mechanism cluster_drug Imidazole Analog cluster_cell Cancer Cell drug Ethyl 4-amino-1-alkyl- 1H-imidazole-2-carboxylate tubulin Tubulin drug->tubulin Inhibits polymerization mitochondria Mitochondria drug->mitochondria Induces dysfunction microtubules Microtubules mitosis Mitotic Arrest microtubules->mitosis Disruption leads to apoptosis Apoptosis mitosis->apoptosis Triggers caspases Caspase Activation caspases->apoptosis Executes cytochrome_c Cytochrome c Release cytochrome_c->caspases Activates mitochondria->cytochrome_c Leads to

Caption: Proposed mechanism of anticancer activity for imidazole-2-carboxylate analogs.

Antimicrobial Activity

While specific data for this compound analogs is limited in the readily available literature, the broader class of imidazole derivatives is well-known for its antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of antimicrobial action for many imidazole-based compounds involves the inhibition of key enzymes necessary for microbial survival or the disruption of cell membrane integrity.

Further research is required to specifically evaluate the antimicrobial spectrum and potency of this compound and its analogs.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizing the Antimicrobial Screening Workflow

The process of screening for antimicrobial activity involves a systematic workflow from compound synthesis to the determination of inhibitory concentrations.

antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow synthesis Synthesis of Imidazole Analogs stock Preparation of Stock Solutions synthesis->stock dilution Serial Dilution in Microplate stock->dilution incubation Inoculation and Incubation dilution->incubation inoculum Preparation of Microbial Inoculum inoculum->incubation mic Determination of MIC incubation->mic

Caption: A streamlined workflow for the evaluation of antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs has not been extensively reported. However, various other imidazole-containing compounds have demonstrated significant anti-inflammatory effects in preclinical models. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

In vivo studies using models such as carrageenan-induced paw edema in rodents are crucial for evaluating the anti-inflammatory efficacy of new chemical entities.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered to different groups of rats, typically via oral gavage.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the vehicle control group.

Visualizing the Inflammatory Pathway and Drug Intervention

The carrageenan-induced inflammatory response involves a cascade of events that can be targeted by anti-inflammatory drugs.

anti_inflammatory_pathway cluster_pathway Inflammatory Cascade cluster_intervention Drug Intervention carrageenan Carrageenan Injection cell_injury Cellular Injury carrageenan->cell_injury mediators Release of Inflammatory Mediators (Histamine, Serotonin, Kinins) cell_injury->mediators cox Cyclooxygenase (COX) Enzymes mediators->cox Activate prostaglandins Prostaglandin Synthesis cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation drug Imidazole Analog (Potential COX Inhibitor) drug->cox Inhibits

Caption: The inflammatory pathway and the potential point of intervention for imidazole analogs.

Conclusion

Analogs of this compound represent a promising class of compounds with significant anticancer activity demonstrated for structurally related molecules. The mechanism of action, involving apoptosis induction and tubulin polymerization inhibition, makes them attractive candidates for further development. While their antimicrobial and anti-inflammatory properties require more specific investigation, the broader family of imidazole derivatives shows considerable potential in these areas. The experimental protocols and visualized pathways provided in this guide offer a framework for the continued exploration and evaluation of these compounds in drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these analogs for various therapeutic targets.

References

A Comparative Guide to Imidazole-Based Compounds as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various imidazole-based compounds that have been investigated as inhibitors of topoisomerase II, a critical enzyme in DNA replication and a key target in cancer therapy. The information presented is collated from recent scientific literature, offering a comparative analysis of their efficacy and detailing the experimental protocols for their evaluation.

Introduction to Imidazole-Based Topoisomerase II Inhibitors

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination.[1] Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[2] This catalytic activity is crucial for cell proliferation, making Topo II an attractive target for anticancer drug development. Many clinically used anticancer drugs, such as etoposide and doxorubicin, are Topo II poisons that stabilize the covalent complex between the enzyme and DNA, leading to cytotoxic DNA double-strand breaks.[2]

The imidazole scaffold is a versatile heterocyclic motif present in numerous biologically active compounds. Its ability to participate in hydrogen bonding and coordinate with metal ions has made it a privileged structure in medicinal chemistry.[3] In recent years, a variety of imidazole-containing compounds have been designed and synthesized as potential Topo II inhibitors, demonstrating promising anticancer activities. These compounds can be broadly categorized into several classes, including N-fused imidazoles, imidazole-2-thiones, substituted benzimidazoles, and metal-imidazole complexes. This guide will compare the performance of representative compounds from these classes based on available experimental data.

Comparative Performance Data

The following tables summarize the inhibitory activity of various imidazole-based compounds against topoisomerase IIα (the isoform predominantly expressed in proliferating cells) and their cytotoxic effects on different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of the enzyme activity or cell growth).

Table 1: Topoisomerase IIα Inhibitory Activity of Imidazole-Based Compounds

Compound ClassSpecific CompoundTopo IIα IC50 (µM)Reference CompoundTopo IIα IC50 (µM)Source
N-fused Imidazoles Imidazopyridine derivativePotent inhibition (qualitative)Etoposide-
Imidazopyrazole derivativePotent inhibition (qualitative)Etoposide-
Imidazopyrazine derivativePotent inhibition (qualitative)Etoposide-
Imidazole-2-thiones Compound 5h0.34Doxorubicin0.33[4]
Compound 5b0.54Doxorubicin0.33[4]
Substituted Benzimidazoles 2-(p-nitrobenzyl)benzoxazole (6)17.4Etoposide>100 (estimated from figure)[5]
5-Chloro-2-(p-methylphenyl)benzoxazole (4)22.3Etoposide>100 (estimated from figure)[5]
Benzimidazole-triazole hybrid (5a)2.52Doxorubicin3.62[6]
Ruthenium-Imidazole Complexes RuInd (trans-indazolium tetrachlororuthenate)Complete inhibition at 250 µMm-AMSAComplete inhibition at 100 µM[7]
RuIm (trans-imidazolium tetrachlororuthenate)Complete inhibition at 300 µMm-AMSAComplete inhibition at 100 µM[7]

Table 2: Cytotoxicity of Imidazole-Based Topoisomerase II Inhibitors against Cancer Cell Lines

Compound ClassSpecific CompoundCell LineGI50/IC50 (µM)Reference CompoundGI50/IC50 (µM)Source
N-fused Imidazoles Imidazopyridine, Imidazopyrazole, and Imidazopyrazine derivativesKidney and Breast cancer cell linesPotent anticancer activities (qualitative)Etoposide, 5-Fluorouracil-
Imidazole-2-thiones Compound 5hMCF-7 (Breast)2.65Doxorubicin8.24[4]
Compound 5bMCF-7 (Breast)5.105Doxorubicin8.24[4]
Compound 5hHepG2 (Liver)4.929--[4]
Compound 5bHepG2 (Liver)7.397--[4]
Substituted Benzimidazoles Benzimidazole-triazole hybrid (4h)A549 (Lung)4.56--[6]
Benzimidazole-triazole hybrid (4b)A549 (Lung)7.34--[6]
Pyrazanobenzimidazole (11)MCF-7 (Breast)31.30--[8]
Ruthenium-Imidazole Complexes RuIndColo-205 (Colon)~5 (estimated from graph)m-AMSA~2 (estimated from graph)[7]
RuImColo-205 (Colon)~17 (estimated from graph)m-AMSA~2 (estimated from graph)[7]
RuIndZR-75-1 (Breast)~13 (estimated from graph)m-AMSA~10 (estimated from graph)[7]
RuImZR-75-1 (Breast)~19 (estimated from graph)m-AMSA~10 (estimated from graph)[7]
Fused-imidazole ruthenium (II) complex II51A549 (Lung)16.59--[9]
Butyl-substituted imidazole ruthenium (II) complex II40A549 (Lung)14.36Cisplatin21.30[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Topoisomerase II Decatenation Assay

This assay is a fundamental method to assess the catalytic activity of Topo II and to screen for its inhibitors. It is based on the enzyme's ability to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 20 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Proteinase K (2 mg/mL)

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine 2 µL of 10x Assay Buffer, 2 µL of 10 mM ATP, 1 µL of kDNA (e.g., 200 ng/µL), and varying concentrations of the test compound. Add sterile deionized water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of human Topo IIα enzyme (e.g., 1-2 units).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye and 2 µL of Proteinase K.

  • Incubate at 37°C for an additional 30 minutes to digest the enzyme.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with Topo II inhibitors using propidium iodide (PI) staining and flow cytometry.[10]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (including both adherent and floating cells) after treatment.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Imidazole-based Topo II inhibitors can exert their anticancer effects through various mechanisms, including catalytic inhibition, ATP-competitive inhibition, and DNA intercalation, ultimately leading to cell cycle arrest and apoptosis.[3]

Apoptosis Induction by Topoisomerase II Inhibition

The inhibition of Topoisomerase II, particularly the stabilization of the Topo II-DNA cleavage complex by "poisons," leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of signaling events, culminating in programmed cell death or apoptosis.[1][11] The general pathway is depicted below.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Imidazole Imidazole-based Topo II Inhibitor TopoII Topoisomerase II Imidazole->TopoII Inhibits DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Stabilizes cleavage complex ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates Bax Bax Activation p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis pathway induced by Topo II inhibitors.
Experimental Workflow for Evaluating Imidazole-Based Topo II Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of novel imidazole-based compounds as potential Topoisomerase II inhibitors.

Experimental_Workflow Start Synthesis of Imidazole Derivatives TopoII_Assay Topoisomerase II Decatenation Assay Start->TopoII_Assay Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for p53, Caspases) Cell_Cycle_Analysis->Mechanism_Studies Apoptosis_Assay->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Workflow for evaluating imidazole-based Topo II inhibitors.

Conclusion

The imidazole scaffold represents a promising platform for the development of novel topoisomerase II inhibitors with potent anticancer activity. The diverse chemical space offered by imidazole derivatives, including N-fused systems, 2-thiones, substituted benzimidazoles, and metal complexes, allows for the fine-tuning of their inhibitory potency and selectivity. The data presented in this guide highlights several imidazole-based compounds with comparable or even superior activity to established anticancer drugs like doxorubicin and etoposide in preclinical studies. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to translate these promising findings into clinically viable anticancer agents. The detailed experimental protocols and workflow provided herein serve as a valuable resource for researchers in this field to standardize their evaluation methods and accelerate the discovery and development of the next generation of topoisomerase II-targeted cancer therapies.

References

Assessing the Anticancer Activity of Imidazole-Based Supramolecular Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of imidazole has positioned it as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. When integrated into supramolecular complexes, often with a central metal ion, these compounds exhibit enhanced biological activities and unique mechanisms of action that are of significant interest in oncology research. This guide provides a comparative analysis of the anticancer performance of various imidazole-based supramolecular complexes, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxicity of selected imidazole-based supramolecular complexes against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting biological or biochemical function.

Table 1: Platinum-Based Imidazole Supramolecular Complexes

ComplexCancer Cell LineIC₅₀ (µM)Comparison DrugComparison IC₅₀ (µM)Reference
Platinum complex II1DLD-1 (Colorectal)57.4CisplatinLess Active[1]
Platinum complex II1MCF-7 (Breast)79.9CisplatinLess Active[1]
Pt(II) imidazole compound II4MCF-7 (Breast)0.86--[1]
Pt(II) imidazole compound II4MDA-MB-231 (Breast)0.48--[1]
PtMet2–PAMAMMCF-7 (Breast)Lower than PtMet2PtMet2Higher[2]
PtMet2–PAMAMMDA-MB-231 (Breast)Lower than PtMet2PtMet2Higher[2]

Table 2: Ruthenium-Based Imidazole Supramolecular Complexes

ComplexCancer Cell LineIC₅₀ (µM)Comparison DrugComparison IC₅₀ (µM)Reference
Butyl-substituted imidazole ruthenium (II) complex II40A549 (Lung)14.36Cisplatin21.30[1]
Ru(II) metallic macrocycle complex II47HeLa (Cervical)16.7Cisplatin15.8[1]
Complex II46A2780cisR (Ovarian, Cisplatin-resistant)6.9 ± 4.0Cisplatin9.7 ± 1.0[1]

Table 3: Other Metal-Based Imidazole Supramolecular Complexes

ComplexMetalCancer Cell LineIC₅₀ (µM)Comparison DrugComparison IC₅₀ (µM)Reference
Gold (I) imidazole derivatives II8a–bGoldA2780cisR (Ovarian, Cisplatin-resistant)Good inhibitory activity--[1]
Mono imidazole silver (I) acetate (II23)SilverMCF-7 (Breast)0.01328--[1]
Biimidazole silver (I) hexafluorophosphate (II24)SilverMCF-7 (Breast)0.01039--[1]
Palladium (II) naphazoline-based complex II35PalladiumMCF-7 (Breast)3.73Cisplatin26.66[3]
Imidazole-substituted terpyridine and Cu (II) ion (II56)CopperA549 (Lung)0.81--[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of anticancer activity are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole-based supramolecular complexes and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6][7]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the imidazole complexes for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Protocol:

  • Cell Treatment and Fixation: Treat cells with the complexes, harvest, and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Washing and Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in apoptosis signaling pathways.[1][9]

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Imidazole-based supramolecular complexes exert their anticancer effects through various mechanisms, often involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Apoptosis Induction

Many imidazole complexes trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][10] This is often characterized by the activation of caspases, a family of proteases that execute apoptosis. For instance, some platinum-imidazole complexes have been shown to up-regulate pro-apoptotic proteins and activate the caspase cascade.[1] The induction of apoptosis can also be mediated by an increase in intracellular ROS levels, leading to mitochondrial dysfunction.[1][11]

Apoptosis_Pathway Complex Imidazole-Based Supramolecular Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Bax ↑ Bax Complex->Bax Bcl2 ↓ Bcl-2 Complex->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt_mTOR_Pathway Complex Imidazole Complex PI3K PI3K Complex->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow Synthesis Complex Synthesis & Characterization MTT Cell Viability (MTT Assay) Synthesis->MTT Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT IC50 IC₅₀ Determination MTT->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Mechanism Study (Western Blot) IC50->Western_Blot Conclusion Assessment of Anticancer Potential Apoptosis->Conclusion Cell_Cycle->Conclusion Western_Blot->Conclusion

References

Safety Operating Guide

Proper Disposal of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper handling and disposal of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its hydrochloride salt (CAS 180258-46-2) are critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the procedural guidelines outlined below is essential for researchers, scientists, and drug development professionals.

Summary of Hazard Information

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or the environment.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Laboratory coat

    • Respiratory protection if handling fine powders or if ventilation is inadequate.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealable container.

  • Ensure the container is compatible with the chemical and will not leak.

  • For spill cleanup, use an inert absorbent material. Carefully sweep up the material to avoid dust formation and place it in the designated waste container.

3. Labeling:

  • Clearly label the waste container with the chemical name: "this compound" or "this compound hydrochloride" and the CAS number (180258-46-2).

  • Include appropriate hazard symbols (e.g., harmful, irritant).

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended storage temperature for the pure chemical is between 2-8°C in an inert atmosphere. While waste may not require refrigeration, it should be stored in a controlled environment.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for the chemical.

  • Follow all local, state, and federal regulations for hazardous waste disposal. The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.

  • Do not let the product enter drains.

  • Wash the spill area thoroughly after material pickup is complete.

By following these procedures, you can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet for the most comprehensive guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.